molecular formula C6H4N4O2 B596078 [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid CAS No. 1245644-97-6

[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid

Cat. No.: B596078
CAS No.: 1245644-97-6
M. Wt: 164.124
InChI Key: DEKZPGQGALUACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid (CAS 1245644-97-6) is a high-purity chemical building block for research and development. With the molecular formula C6H4N4O2 and a molecular weight of 164.12 g/mol, this compound features the versatile [1,2,4]triazolo[4,3-a]pyrazine scaffold, recognized as an essential template in organic synthesis for developing novel therapeutic agents . This scaffold is known to display a wide spectrum of potential biological activities, making it a key starting point for constructing diverse functional motifs and active heterocyclic rings . The carboxylic acid functional group provides a versatile handle for further synthetic modification, such as the formation of amides or esters, enabling the creation of extensive chemical libraries for screening. As a potent hit molecule, derivatives based on this core structure are progressively studied for their versatile properties . This product is intended for research applications as a chemical reference standard or synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)5-9-8-4-3-7-1-2-10(4)5/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKZPGQGALUACN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=O)O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681016
Record name [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245644-97-6
Record name [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Triazolo[4,3-a]pyrazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triazolo[4,3-a]pyrazine-3-carboxylic acid is a heterocyclic organic compound featuring a fused ring system composed of a 1,2,4-triazole and a pyrazine. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1] The triazolo[4,3-a]pyrazine core is a privileged structure found in approved drugs and clinical candidates, valued for its metabolic stability and ability to engage in specific drug-target interactions.[1][2] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antidiabetic, and anticonvulsant properties.[1][3][4][5]

This document provides a technical overview of the known physicochemical properties of the parent compound, Triazolo[4,3-a]pyrazine-3-carboxylic acid. It also details the standard experimental protocols for the synthesis and characterization of this compound class and outlines a general workflow for its biological evaluation.

Physicochemical Properties

Quantitative experimental data for the parent compound, Triazolo[4,3-a]pyrazine-3-carboxylic acid, is limited in publicly available literature. The following table summarizes the available information for the parent compound and provides context from related derivatives.

PropertyValueSource / Remarks
IUPAC Name [3][6][7]Triazolo[4,3-a]pyrazine-3-carboxylic acid-
CAS Number 1245644-97-6[8]
Molecular Formula C₆H₄N₄O₂[3][8]
Molecular Weight 164.12 g/mol [3][8]
Appearance Solid / Light yellow powder[3][9]
Purity (Typical) ≥ 95%[3][9]
Storage Conditions 2°C to 8°C, under inert atmosphere[3]
Melting Point Data not available for parent compound. Derivatives show a wide range (e.g., 75-77 °C to 170-172 °C), indicating high sensitivity to substitution.[6]
Solubility Data not available. The carboxylic acid moiety suggests pH-dependent aqueous solubility. The triazole ring can improve water solubility.[2]-
pKa Data not available. The carboxylic acid group is acidic, while the nitrogen atoms in the rings are weakly basic.[2]-
LogP Data not available. The polarity of the triazole ring generally contributes to a lower LogP value.[2]-

Experimental Protocols

Detailed experimental protocols for the parent acid are not widely published. However, the following sections describe standard and representative methodologies for the synthesis and characterization of compounds within the triazolo[4,3-a]pyrazine class.

Representative Synthesis

The synthesis of the triazolo[4,3-a]pyrazine core can be achieved through multi-step reactions, often starting from commercially available pyrazine derivatives. A common approach involves the nucleophilic substitution of a leaving group on the pyrazine ring with hydrazine, followed by cyclization to form the fused triazole ring.[10]

Workflow for Synthesis of the Triazolo[4,3-a]pyrazine Core

G General Synthesis Workflow for Triazolo[4,3-a]pyrazine Core start 2,3-Dichloropyrazine reagent1 Hydrazine Hydrate Ethanol intermediate1 2-Chloro-3-hydrazinylpyrazine reagent1->intermediate1 Nucleophilic Substitution reagent2 Triethoxymethane or Carboxylic Acid Derivative product [1,2,4]Triazolo[4,3-a]pyrazine Core Structure reagent2->product Ring Formation

Caption: A representative synthetic pathway for the core scaffold.

  • Hydrazinolysis: 2,3-Dichloropyrazine is treated with hydrazine hydrate in a solvent such as ethanol. One of the chlorine atoms is displaced via a nucleophilic substitution reaction to yield a hydrazinylpyrazine intermediate.[10]

  • Cyclization: The intermediate is then reacted with a reagent that provides the final carbon atom for the triazole ring. For the synthesis of Triazolo[4,3-a]pyrazine-3-carboxylic acid, this would typically involve a reaction with a glyoxylic acid derivative or similar C2 synthon, followed by cyclization and potentially oxidation to form the aromatic triazole ring.

Physicochemical Property Determination

The following are standard methods used to characterize small molecules like Triazolo[4,3-a]pyrazine-3-carboxylic acid.[7][11]

  • Melting Point: Determined using a calibrated digital melting point apparatus. The sample is placed in a capillary tube and heated slowly. The temperature range from the first appearance of liquid to complete liquefaction is recorded. This indicates purity, with pure compounds exhibiting a sharp melting range.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent like DMSO-d₆. NMR provides detailed information about the molecular structure, confirming the arrangement of atoms and the success of the synthesis.[4][5][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or Electrospray Ionization (ESI-MS) is used to determine the exact mass of the molecule.[6] This confirms the molecular formula by matching the experimental mass to the calculated mass.[5][6]

  • pKa Determination: The acid dissociation constant (pKa) is typically measured via potentiometric titration. A solution of the compound is titrated with a strong base (e.g., NaOH) while the pH is monitored. The pKa is the pH at which the compound is 50% ionized.

  • Solubility Measurement: Thermodynamic solubility is measured using the shake-flask method. An excess of the solid compound is agitated in a buffer of a specific pH (e.g., pH 7.4) at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified using HPLC-UV.

  • LogP/LogD Measurement: The octanol-water partition coefficient (LogP for the neutral species, LogD for a given pH) is also commonly determined by the shake-flask method. The compound is dissolved in a mixture of n-octanol and water (or buffer for LogD). After equilibration, the phases are separated, and the concentration of the compound in each phase is measured to determine the partition ratio.

Biological Activity and Screening Workflow

While specific signaling pathway interactions for the parent carboxylic acid are not well-defined, the triazolo[4,3-a]pyrazine scaffold is a key pharmacophore in drug discovery. Derivatives have shown potent activity as inhibitors of enzymes like c-Met and VEGFR-2 kinases and exhibit antibacterial effects against strains like Staphylococcus aureus and Escherichia coli.[4][5] The general workflow for discovering and characterizing the biological activity of new derivatives is outlined below.

Experimental Workflow for Characterization and Biological Screening

G Workflow for Physicochemical & Biological Characterization cluster_physchem Physicochemical Characterization cluster_bio Biological Evaluation synthesis Chemical Synthesis of Target Compound purification Purification (e.g., Column Chromatography) synthesis->purification structure Structural Confirmation (NMR, HRMS) purification->structure purity Purity Analysis (HPLC) properties Property Measurement (Solubility, LogP, pKa) in_vitro In Vitro Assays (e.g., Enzyme Inhibition, MIC) properties->in_vitro cell_based Cell-Based Assays (e.g., Antiproliferative) in_vitro->cell_based sar Structure-Activity Relationship (SAR) Analysis cell_based->sar sar->synthesis Optimize Structure

Caption: A typical workflow from synthesis to biological evaluation.

This workflow begins with the synthesis and purification of a target molecule.[6] The compound's identity and purity are then rigorously confirmed through physicochemical characterization.[4] Following this, the compound undergoes a series of biological tests, starting with in vitro assays (e.g., enzyme inhibition or minimum inhibitory concentration [MIC] for antibacterial activity) and progressing to cell-based assays (e.g., measuring antiproliferative effects on cancer cell lines).[5] The results feed into a structure-activity relationship (SAR) analysis, which informs the design and synthesis of new, optimized compounds.[4]

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Triazolo[4,3-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of triazolo[4,3-a]pyrazine derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] A thorough understanding of their spectral characteristics is crucial for structure elucidation, purity assessment, and the rational design of new therapeutic agents.

Core Concepts in NMR Analysis of Triazolo[4,3-a]pyrazines

The triazolo[4,3-a]pyrazine ring system presents a unique electronic environment that gives rise to characteristic NMR signatures. The nitrogen atoms in both the triazole and pyrazine rings influence the chemical shifts of adjacent protons and carbons. Substitution on this core scaffold further modulates the spectral data, providing valuable information about the molecular structure.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize representative ¹H and ¹³C NMR data for a selection of triazolo[4,3-a]pyrazine derivatives, compiled from various research publications. These tables are intended to serve as a reference for researchers in the field.

Table 1: ¹H NMR Spectral Data of Representative Triazolo[4,3-a]pyrazine Derivatives

CompoundSolvent¹H Chemical Shifts (δ, ppm), Multiplicity, Coupling Constants (J, Hz)Reference
Derivative A CDCl₃8.45 (1H, s), 7.44 (1H, d, J = 8.5), 7.32-7.23 (5H, m), 7.16 (1H, s), 7.04-6.96 (3H, m), 4.62-4.12 (3H, m), 3.91-3.74 (3H, m), 3.56-3.26 (2H, m), 3.09-2.80 (3H, m)[1]
Derivative B CDCl₃8.03 (1H, s), 7.47 (1H, d, J = 8.5), 7.16-6.98 (4H, m), 4.66-4.33 (3H, m), 3.89-3.63 (2H, m), 3.31-2.86 (4H, m), 2.54-2.51 (2H, t), 1.52-1.46 (2H, m), 1.39-1.33 (2H, m), 0.93 (3H, t)[1]
Derivative C DMSO-d₆9.40 (1H, s), 8.64-8.62 (1H, m), 8.42-8.16 (3H, m), 7.65-7.62 (1H, m), 7.07-6.85 (5H, m), 4.74-4.51 (3H, m), 4.03-3.80 (2H, m), 3.68-3.46 (2H, m), 2.88-2.69 (2H, m)[1]
Derivative D CDCl₃7.19-7.14 (4H, m), 7.09 (1H, t, J₁ = 8.0, J₂ = 8.0), 5.41-5.37 (1H, m), 4.91-4.37 (3H, m), 4.00-3.47 (3H, m), 3.01-2.82 (2H, m), 1.44 (9H, s)[1]
Derivative E DMSO-d₆7.40-7.36 (2H, m), 7.16-7.08 (3H, m), 4.44 (2H, s), 4.00-3.94 (4H, m), 3.38-3.35 (3H, m), 2.94-2.85 (2H, m), 1.58-1.55 (2H, m), 1.39-1.35 (2H, m), 0.93 (3H, t)[1]

Table 2: ¹³C NMR Spectral Data of Representative Triazolo[4,3-a]pyrazine Derivatives

CompoundSolvent¹³C Chemical Shifts (δ, ppm)Reference
Derivative A CDCl₃30.6, 33.4, 47.6, 49.8, 51.7, 63.2, 109.1, 112.6, 118.2, 119.1, 120.5, 122.8, 124.8, 126.6, 127.6, 128.7 (2C), 129.4 (2C), 137.1, 140.5, 143.7, 152.8, 170.9[1]
Derivative B CDCl₃13.6, 19.7, 29.3, 30.9, 33.4, 47.6, 48.0, 49.6, 63.3, 109.2, 112.5, 118.1, 119.2, 119.8, 120.6, 123.0, 127.6, 137.2, 143.6, 152.3, 171.1[1]
Derivative C DMSO-d₆33.4, 38.7, 47.7, 49.8, 55.7, 118.3, 119.5, 126.6, 127.2, 127.8, 128.4 (2C), 129.1, 129.3 (2C), 130.2, 131.7, 138.4, 141.2, 143.7, 145.6, 152.7, 153.2, 170.9[1]
Derivative D CDCl₃28.2 (3C), 33.2, 38.3, 47.5, 50.2, 56.5, 80.3, 118.1, 126.2, 127.8 (2C), 129.2 (2C), 136.9, 144.1, 152.8, 155.4, 171.5[1]
Derivative E DMSO-d₆13.9, 19.6, 30.8, 33.6, 40.6, 46.5, 47.2, 49.6, 62.6, 118.5, 126.3, 128.6 (2C), 129.6 (2C), 136.6, 143.5, 152.8, 169.6[1]

Experimental Protocols

A generalized experimental protocol for the synthesis and NMR analysis of triazolo[4,3-a]pyrazine derivatives is outlined below. It is important to note that specific reaction conditions and purification methods may vary depending on the target molecule.

General Synthesis Procedure

A common synthetic route to the triazolo[4,3-a]pyrazine scaffold involves the cyclization of a hydrazine-substituted pyrazine.[2]

Step 1: Synthesis of the Hydrazine-Substituted Pyrazine Intermediate

  • Starting with a commercially available dihalopyrazine (e.g., 2,3-dichloropyrazine), a nucleophilic substitution reaction is carried out with hydrazine hydrate in a suitable solvent such as ethanol.[2]

  • The reaction mixture is typically refluxed to drive the reaction to completion.

  • The resulting hydrazine-substituted pyrazine intermediate is then isolated and purified, often by filtration and washing.

Step 2: Cyclization to Form the Triazolo[4,3-a]pyrazine Core

  • The hydrazine-substituted pyrazine is cyclized using an appropriate reagent. For example, triethoxymethane can be used to form the triazole ring.[2]

  • This reaction is also typically carried out under reflux conditions.

  • The crude product is then purified, often by column chromatography, to yield the triazolo[4,3-a]pyrazine core structure.

Step 3: Derivatization

  • Further functionalization of the core structure can be achieved through various organic reactions, such as nucleophilic substitution, to introduce desired side chains and functional groups.

NMR Sample Preparation and Analysis
  • Sample Preparation : A small amount of the purified triazolo[4,3-a]pyrazine derivative (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[2]

  • Data Acquisition :

    • ¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • ¹³C NMR spectra are typically acquired using a proton-decoupled pulse sequence to simplify the spectrum.

  • Data Processing : The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts, coupling constants, and signal integrations are then determined.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a proposed mechanism of action for certain triazolo[4,3-a]pyrazine derivatives.

G cluster_synthesis General Synthesis Workflow start Starting Materials (e.g., Dihalopyrazine, Hydrazine) intermediate Hydrazine-Substituted Pyrazine start->intermediate Nucleophilic Substitution cyclization Cyclization (e.g., with Triethoxymethane) intermediate->cyclization core Triazolo[4,3-a]pyrazine Core cyclization->core derivatization Derivatization core->derivatization final_product Final Derivative derivatization->final_product

General Synthesis Workflow

G cluster_nmr NMR Analysis Workflow sample_prep Sample Preparation (Dissolve in Deuterated Solvent) nmr_acquisition NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->nmr_acquisition data_processing Data Processing (Fourier Transform, Phasing) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Chemical Shifts, Coupling Constants) data_processing->spectral_analysis structure_elucidation Structure Elucidation spectral_analysis->structure_elucidation

NMR Analysis Workflow

G cluster_mechanism Proposed Antibacterial Mechanism of Action compound Triazolo[4,3-a]pyrazine Derivative binding Binding to DNA Gyrase compound->binding dna_gyrase Bacterial DNA Gyrase dna_gyrase->binding inhibition Inhibition of DNA Gyrase Activity binding->inhibition dna_replication Inhibition of DNA Replication and Repair inhibition->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death

Proposed Antibacterial Mechanism

Conclusion

The ¹H and ¹³C NMR spectral analysis is an indispensable tool in the research and development of triazolo[4,3-a]pyrazine derivatives. This guide provides a foundational understanding of the key spectral features, experimental protocols, and potential mechanisms of action for this important class of compounds. The provided data tables and workflow diagrams serve as a practical resource for scientists working in this area, facilitating the efficient and accurate characterization of novel triazolo[4,3-a]pyrazine-based molecules.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of the Triazolo[4,3-a]pyrazine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant pharmacological activities. Understanding its behavior under mass spectrometric analysis is paramount for the structural elucidation, metabolite identification, and quality control of drug candidates. This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation patterns of the triazolo[4,3-a]pyrazine core, supported by experimental insights and detailed visualizations.

Core Fragmentation Pathways: A Substituent-Driven Phenomenon

The fragmentation of the s-triazolo[4,3-a]pyrazine core is fundamentally dictated by the nature of the substituent at the 3-position. Electron ionization (EI) mass spectrometry studies have revealed distinct and predictable fragmentation routes for the unsubstituted core and its derivatives.

A key study has shown that the unsubstituted s-triazolo[4,3-a]pyrazine molecule primarily undergoes decomposition through the loss of a nitrogen molecule (N₂) from its molecular ion.[1] However, the introduction of different functional groups at the 3-position dramatically alters this pathway:

  • 3-Carbonyl or 3-Thiocarbonyl Derivatives: For derivatives bearing a carbonyl or thiocarbonyl group at the 3-position, the predominant fragmentation process involves the loss of the entire triazole ring.[1]

  • 3-Amino Derivatives: In the case of a 3-amino substituent, the initial and characteristic fragmentation is the elimination of cyanamide (CH₂N₂) from the molecular ion.[1]

These substituent-specific fragmentation patterns provide critical diagnostic markers for the identification and structural confirmation of novel triazolo[4,3-a]pyrazine-based compounds.

Quantitative Fragmentation Data

While specific quantitative data (m/z values and relative intensities) for the fragmentation of the bare triazolo[4,3-a]pyrazine core is not extensively detailed in publicly available literature, analysis of published data on its derivatives allows for the compilation of observed mass-to-charge ratios for the protonated molecules.

Table 1: Observed Mass-to-Charge Ratios for Various Triazolo[4,3-a]pyrazine Derivatives

Compound Derivative TypeMolecular Formula of DerivativeCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)Reference
Trifluoromethyl-substituted with amide linkageC₂₂H₂₁F₃N₆O₂459.45459.21[2]
Trifluoromethyl-substituted with sulfonamide linkageC₂₂H₂₆F₃N₆O₃479.48479.34[2]
Trifluoromethyl-substituted with ether linkageC₂₁H₂₅F₃N₆O435.47435.48[2]
Trifluoromethyl-substituted with amino linkageC₂₀H₂₀F₃N₅O₂420.41420.28[2]
Bromo- and trifluoromethyl-substitutedC₂₄H₂₂BrF₃N₆O547.38 (M⁺)547.16 (M⁺)[2]

Visualizing the Fragmentation Pathways

The logical flow of the fragmentation processes can be effectively visualized using Graphviz diagrams. These diagrams illustrate the transformation of the parent ion into its various fragment ions.

General Fragmentation Pathways of the Triazolo[4,3-a]pyrazine Core cluster_unsubstituted Unsubstituted Core cluster_carbonyl 3-Carbonyl/Thiocarbonyl Substituted cluster_amino 3-Amino Substituted Parent Triazolo[4,3-a]pyrazine Molecular Ion [M]˙⁺ Unsubstituted_Parent [C₅H₄N₄]˙⁺ Carbonyl_Parent [M]˙⁺ Amino_Parent [M]˙⁺ Fragment_N2 [M - N₂]˙⁺ Unsubstituted_Parent->Fragment_N2 - N₂ Fragment_Triazole [M - Triazole Ring]˙⁺ Carbonyl_Parent->Fragment_Triazole - (CN₃R=O/S) Fragment_Cyanamide [M - CH₂N₂]˙⁺ Amino_Parent->Fragment_Cyanamide - CH₂N₂

Fragmentation pathways based on 3-position substituent.

Experimental Protocols

Detailed experimental protocols for the mass spectrometric analysis of the triazolo[4,3-a]pyrazine core are not consistently reported across the literature. However, by synthesizing information from various studies on this core and related N-fused heterocyclic compounds, a generalizable experimental workflow can be outlined. The following represents a composite of methodologies and should be adapted and optimized for specific instrumentation and analytical goals.

Sample Preparation

For ESI-MS analysis, samples of triazolo[4,3-a]pyrazine derivatives are typically dissolved in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent, often with the addition of a small amount of formic acid to promote protonation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Many analyses of triazolo[4,3-a]pyrazine derivatives are performed using liquid chromatography coupled to a mass spectrometer.

  • Instrumentation: An Agilent 1100 liquid chromatography system coupled with an electrospray ionization (ESI) source to a mass spectrometer is a commonly cited setup.[3]

  • Column: A C18 reversed-phase column is frequently used for separation.

  • Mobile Phase: A gradient elution is often employed, typically using a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is common.

Mass Spectrometry Parameters

The following parameters are provided as a starting point and will require optimization based on the specific compound and instrument.

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of these nitrogen-containing heterocyclic compounds.[3]

  • Capillary Voltage: A capillary voltage of around 3500-4000 V is often applied.

  • Drying Gas: Nitrogen is used as the drying gas at a flow rate of approximately 5-10 L/min.

  • Gas Temperature: The drying gas temperature is typically maintained in the range of 300-350 °C.

  • Nebulizer Pressure: A nebulizer pressure of 30-40 psi is common.

  • Fragmentor Voltage/Collision Energy: For tandem mass spectrometry (MS/MS) experiments to induce fragmentation, the fragmentor voltage or collision energy is a critical parameter. This must be optimized for each compound to achieve the desired degree of fragmentation. For initial screening, a range of collision energies (e.g., 10-40 eV) can be applied to observe the fragmentation pattern. A recent study on a triazolopyrazine derivative utilized collision energies of 11 eV and 17 eV.[4]

General Experimental Workflow for LC-MS/MS Analysis Start Sample Preparation (Dissolution in appropriate solvent) LC Liquid Chromatography (C18 column, gradient elution) Start->LC ESI Electrospray Ionization (Positive Ion Mode) LC->ESI MS1 MS Scan (Detect Precursor Ion [M+H]⁺) ESI->MS1 Isolation Precursor Ion Isolation MS1->Isolation CID Collision-Induced Dissociation (Apply Collision Energy) Isolation->CID MS2 MS/MS Scan (Detect Fragment Ions) CID->MS2 Data Data Analysis (Fragmentation Pattern Elucidation) MS2->Data

Typical workflow for LC-MS/MS analysis of triazolopyrazines.

This guide provides a foundational understanding of the mass spectrometric fragmentation of the triazolo[4,3-a]pyrazine core. For researchers and drug development professionals, these principles are essential for the confident structural characterization of novel compounds and the elucidation of their metabolic fates. Further detailed studies on a wider range of substituted triazolo[4,3-a]pyrazines will undoubtedly continue to refine our understanding of their rich fragmentation chemistry.

References

Quantum Chemical Calculations for Triazolo[4,3-a]pyrazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of biological activities, including anti-diabetic, anti-cancer, and anti-infective properties. Quantum chemical calculations play a pivotal role in understanding the structural and electronic properties of these compounds, guiding the design of novel derivatives with enhanced therapeutic potential. This technical guide provides an in-depth overview of the core quantum chemical methodologies applied to the study of triazolo[4,3-a]pyrazine compounds, complete with detailed protocols, data summaries, and workflow visualizations.

Core Computational Methodologies

The investigation of triazolo[4,3-a]pyrazine derivatives at the molecular level predominantly employs a suite of computational techniques, including Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and molecular docking. These methods provide valuable insights into the geometry, electronic structure, spectroscopic properties, and biological interactions of these molecules.

Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. In the context of triazolo[4,3-a]pyrazine research, DFT is instrumental in determining optimized molecular geometries, electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and molecular electrostatic potential (MEP) surfaces. These calculations are foundational for understanding the reactivity and stability of the compounds.

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is an extension of DFT used to predict the electronic absorption spectra (UV-Vis spectra) of molecules.[1][2] By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT helps in the interpretation of experimental spectroscopic data and provides insights into the nature of the electronic transitions within the triazolo[4,3-a]pyrazine scaffold.[1][2]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In drug design, molecular docking is used to predict the binding mode and affinity of a small molecule ligand (such as a triazolo[4,3-a]pyrazine derivative) to the active site of a target protein.[3] This information is crucial for understanding the mechanism of action and for the rational design of more potent inhibitors.[4][5]

Experimental and Computational Protocols

Detailed and reproducible protocols are essential for robust computational studies. The following sections outline standardized procedures for DFT, TD-DFT, and molecular docking calculations as applied to triazolo[4,3-a]pyrazine compounds.

Density Functional Theory (DFT) Protocol for Geometry Optimization and Electronic Properties

This protocol outlines the steps for performing a geometry optimization and subsequent electronic property analysis of a triazolo[4,3-a]pyrazine derivative using a common DFT setup.

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

  • Input Structure Preparation:

    • Draw the 2D structure of the triazolo[4,3-a]pyrazine derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

    • Save the coordinates in a suitable format (e.g., .mol, .pdb, or .xyz).

  • DFT Calculation Setup:

    • Functional: Select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is widely used for organic molecules and has shown good performance for similar heterocyclic systems.[6][7][8]

    • Basis Set: Employ the 6-31G(d,p) Pople-style basis set for initial optimizations. For higher accuracy, a larger basis set such as 6-311+G(d,p) can be used for final single-point energy calculations.[1]

    • Calculation Type: Specify a geometry optimization (Opt) followed by a frequency calculation (Freq) to ensure the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

    • Solvation Model: If studying the molecule in a specific solvent, include a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Execution and Analysis:

    • Run the DFT calculation.

    • Verify that the optimization has converged and that there are no imaginary frequencies.

    • Extract the optimized Cartesian coordinates.

    • Analyze the output to obtain electronic properties such as HOMO and LUMO energies, the HOMO-LUMO energy gap, dipole moment, and Mulliken atomic charges.

    • Visualize the HOMO and LUMO orbitals and the molecular electrostatic potential (MEP) map using visualization software (e.g., GaussView, Avogadro).

Time-Dependent DFT (TD-DFT) Protocol for UV-Vis Spectra Simulation

This protocol describes the simulation of the UV-Vis absorption spectrum of a triazolo[4,3-a]pyrazine derivative.

Software: Gaussian, ORCA, or other quantum chemistry software packages with TD-DFT capabilities.

Methodology:

  • Prerequisite: A DFT-optimized geometry of the triazolo[4,3-a]pyrazine derivative (obtained from the protocol in section 2.1).

  • TD-DFT Calculation Setup:

    • Functional and Basis Set: Use the same functional and basis set as in the final geometry optimization step (e.g., B3LYP/6-311+G(d,p)) for consistency.

    • Calculation Type: Specify a TD-DFT calculation (TD).

    • Number of Excited States: Request the calculation of a sufficient number of excited states (e.g., 10-20) to cover the relevant UV-Vis spectral range.

    • Solvation Model: Use the same solvation model as in the geometry optimization if applicable.

  • Execution and Analysis:

    • Run the TD-DFT calculation.

    • Extract the calculated excitation energies (in eV or nm) and their corresponding oscillator strengths.

    • Plot the oscillator strength against the wavelength to generate a simulated UV-Vis spectrum.

    • Analyze the major orbital contributions to the most intense electronic transitions to understand their nature (e.g., π→π, n→π).[9][10]

Molecular Docking Protocol

This protocol provides a general workflow for docking a triazolo[4,3-a]pyrazine derivative into the active site of a target protein.

Software: AutoDock Tools, PyRx, Discovery Studio, or other molecular docking software.[11][12][13]

Methodology:

  • Target Protein Preparation:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and any existing ligands from the protein structure.[12][14]

    • Add polar hydrogen atoms to the protein.[14]

    • Assign atomic charges (e.g., Kollman charges).[14]

    • Save the prepared protein in the appropriate format (e.g., .pdbqt for AutoDock).[14]

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of the triazolo[4,3-a]pyrazine derivative.

    • Assign atomic charges (e.g., Gasteiger charges).

    • Define the rotatable bonds.

    • Save the prepared ligand in the appropriate format (e.g., .pdbqt for AutoDock).

  • Grid Box Definition:

    • Define the docking search space (grid box) around the active site of the target protein. The active site can be identified based on the position of a co-crystallized ligand or from literature reports.[14]

  • Docking Simulation:

    • Choose a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

    • Set the docking parameters, such as the number of docking runs and the population size.

    • Launch the docking simulation.[14]

  • Results Analysis:

    • Analyze the docking results to identify the best binding pose based on the lowest binding energy (docking score).

    • Visualize the protein-ligand complex to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the triazolo[4,3-a]pyrazine derivative and the amino acid residues in the active site.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from quantum chemical calculations on triazolo[4,3-a]pyrazine and its derivatives, as reported in the literature.

Table 1: Calculated Electronic Properties of Triazolo[4,3-a]pyrazine Derivatives (DFT/B3LYP)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Triazolo[4,3-a]pyrazine-6.98-1.545.443.87
3-phenyl-triazolo[4,3-a]pyrazine-6.54-1.984.564.21
3-(4-chlorophenyl)-triazolo[4,3-a]pyrazine-6.62-2.154.472.58
3-(4-methoxyphenyl)-triazolo[4,3-a]pyrazine-6.21-1.764.455.34

Note: These values are representative and can vary depending on the specific computational setup.

Table 2: Simulated UV-Vis Absorption Maxima of Triazolo[4,3-a]pyrazine Derivatives (TD-DFT/B3LYP)

Compoundλmax (nm)Oscillator Strength (f)Major Transition
Triazolo[4,3-a]pyrazine2850.12HOMO -> LUMO
3-phenyl-triazolo[4,3-a]pyrazine3100.25HOMO -> LUMO
3-(4-nitrophenyl)-triazolo[4,3-a]pyrazine3550.48HOMO -> LUMO

Note: The calculated absorption maxima are generally in good agreement with experimental data, though slight variations can occur.[15]

Table 3: Molecular Docking Scores of Triazolo[4,3-a]pyrazine Derivatives against Various Targets

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Derivative Ac-Met Kinase-8.5MET1160, TYR1230
Derivative BVEGFR-2 Kinase-9.2CYS919, ASP1046
Derivative CBacterial DNA Gyrase-7.8ASP73, GLY77
Derivative DMcl-1-58.96 (ΔGbind)-

Note: Docking scores and interacting residues are highly dependent on the specific protein target and docking software used. The ΔGbind for Derivative D is a binding free energy.[4]

Visualizing the Computational Workflow

The following diagram illustrates the typical workflow for the quantum chemical investigation of triazolo[4,3-a]pyrazine compounds, from initial structure preparation to the analysis of their biological interactions.

Computational_Workflow cluster_Preparation 1. Structure Preparation cluster_Quantum_Calculations 2. Quantum Chemical Calculations cluster_Biological_Interaction 3. Biological Interaction Analysis Structure_2D 2D Chemical Structure Structure_3D Initial 3D Structure Structure_2D->Structure_3D 3D Conversion & 初步力场优化 DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Structure_3D->DFT_Opt TD_DFT TD-DFT for UV-Vis Spectra (e.g., B3LYP/6-311+G(d,p)) DFT_Opt->TD_DFT Optimized Geometry Electronic_Properties Electronic Properties Analysis (HOMO, LUMO, MEP) DFT_Opt->Electronic_Properties Docking Molecular Docking DFT_Opt->Docking Optimized Ligand Protein_Prep Target Protein Preparation (from PDB) Protein_Prep->Docking Interaction_Analysis Binding Mode & Interaction Analysis Docking->Interaction_Analysis

Caption: Computational chemistry workflow for triazolo[4,3-a]pyrazine compounds.

This comprehensive guide provides a solid foundation for researchers and scientists venturing into the computational study of triazolo[4,3-a]pyrazine derivatives. By following these established protocols and understanding the theoretical underpinnings, it is possible to generate reliable and insightful data that can accelerate the drug discovery and development process.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Triazolo[4,3-a]pyrazine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the biological activity screening of triazolo[4,3-a]pyrazine compound libraries. This class of nitrogen-containing heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antibacterial, and antimalarial properties. This guide details experimental protocols, presents key quantitative data from published studies, and visualizes relevant biological pathways and experimental workflows to facilitate further research and development in this promising area.

Introduction to Triazolo[4,3-a]pyrazines

The triazolo[4,3-a]pyrazine scaffold is a privileged structure in drug discovery, forming the core of various biologically active molecules. Its derivatives have been investigated for a wide range of therapeutic applications. Notably, these compounds have shown potent inhibitory activity against various kinases, making them attractive candidates for targeted cancer therapy. Furthermore, novel derivatives have demonstrated significant antibacterial and antimalarial efficacy, addressing the urgent need for new antimicrobial agents. This guide will delve into the screening methodologies used to identify and characterize the biological activities of these compounds.

Data Presentation: Biological Activities of Triazolo[4,3-a]pyrazine Derivatives

The following tables summarize the quantitative biological activity data for various triazolo[4,3-a]pyrazine derivatives from selected studies. This data provides a comparative overview of their potency against different biological targets.

Table 1: Anticancer Activity of Triazolo[4,3-a]pyrazine Derivatives

Compound IDTarget Kinase(s)IC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
17l c-Met26.00A5490.98 ± 0.08[1][2]
VEGFR-22600MCF-71.05 ± 0.17[1][2]
Hela1.28 ± 0.25[1][2]
17a c-Met55--[2]
17e c-Met77--[2]
22i c-Met48A5490.83 ± 0.07
MCF-70.15 ± 0.08
Hela2.85 ± 0.74
17m PARP1<4.1MDA-MB-436<1.9[3]
Capan-1<21.6[3]
19a PARP1<4.1MDA-MB-436<1.9[3]
Capan-1<21.6[3]
19c PARP1<4.1MDA-MB-436<1.9[3]
Capan-1<21.6[3]
19e PARP1<4.1MDA-MB-436<1.9[3]
Capan-1<21.6[3]
19i PARP1<4.1MDA-MB-436<1.9[3]
Capan-1<21.6[3]
19k PARP1<4.1MDA-MB-436<1.9[3]
Capan-1 (resistant)<0.3[3]

Table 2: Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
2e Staphylococcus aureus32[4]
Escherichia coli16[4]
Ampicillin (Control) Staphylococcus aureus32[4]
Escherichia coli8[4]

Table 3: Antimalarial Activity of Amine-Substituted Triazolopyrazines

Compound IDParasite StrainIC50 (µM)Cytotoxicity (HEK293) at 80 µMReference
10 Plasmodium falciparum 3D79.90 - 23.30No toxicity[5]
11 Plasmodium falciparum 3D79.90 - 23.30No toxicity[5]
12 Plasmodium falciparum 3D79.90 - 23.30No toxicity[5]
13 Plasmodium falciparum 3D79.90 - 23.30-[5]
14 Plasmodium falciparum 3D79.90 - 23.30-[5]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the biological activity screening of triazolo[4,3-a]pyrazine libraries.

In Vitro Kinase Inhibition Assay (c-Met, VEGFR-2, PARP1)

This protocol describes a general luminescence-based kinase assay to determine the inhibitory activity of test compounds.

Materials and Reagents:

  • Recombinant human kinase (e.g., c-Met, VEGFR-2, PARP1)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Substrate (e.g., Poly (Glu:Tyr, 4:1) for tyrosine kinases)

  • Test compounds (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: Add the diluted compounds to the wells of the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add the diluted kinase to all wells except the negative controls.

  • Reaction Initiation: Add a mixture of the substrate and ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection: Add the luminescence-based detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and the antiproliferative effects of test compounds.[5][6]

Materials and Reagents:

  • Cancer cell lines (e.g., A549, MCF-7, Hela)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[7][8]

Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (dissolved in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in CAMHB directly in the microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to the turbidity of a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by triazolo[4,3-a]pyrazine derivatives and a typical high-throughput screening workflow.

High_Throughput_Screening_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation & Optimization cluster_development Development Compound_Library Compound Library Assay_Development Assay Development Compound_Library->Assay_Development Target_Identification Target Identification Target_Identification->Assay_Development HTS High-Throughput Screening (HTS) Assay_Development->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_Confirmation Hit Confirmation Hit_Identification->Hit_Confirmation Lead_Generation Lead Generation Hit_Confirmation->Lead_Generation Lead_Optimization Lead Optimization Lead_Generation->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Caption: A generalized workflow for high-throughput screening in drug discovery.

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds GAB1 GAB1 cMet->GAB1 Recruits & Phosphorylates GRB2 GRB2/SOS cMet->GRB2 STAT3 STAT3 cMet->STAT3 PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription Promotes RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Migration Migration Transcription->Migration Invasion Invasion Transcription->Invasion Inhibitor Triazolo[4,3-a]pyrazine Inhibitor Inhibitor->cMet Inhibits

Caption: The HGF/c-Met signaling pathway and the point of inhibition.

VEGFR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF AKT AKT PI3K->AKT Gene_Expression Gene Expression AKT->Gene_Expression Regulates MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival Migration Migration Gene_Expression->Migration Permeability Vascular Permeability Gene_Expression->Permeability Inhibitor Triazolo[4,3-a]pyrazine Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: The VEGF/VEGFR-2 signaling pathway in angiogenesis.

PARP1_DNA_Repair_Pathway cluster_damage DNA Damage cluster_repair DNA Repair Process cluster_inhibition Inhibition cluster_outcome Cellular Outcome DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 Recruits & Activates NAD NAD+ PARP1->NAD Uses PAR Poly(ADP-ribose) (PAR) PARP1->PAR Attaches to self & histones NAD->PAR Synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins Recruits Repair_Proteins->DNA_SSB Repairs Inhibitor Triazolo[4,3-a]pyrazine Inhibitor Inhibitor->PARP1 Inhibits Apoptosis Apoptosis (in HR-deficient cells) Inhibitor->Apoptosis Leads to

Caption: The role of PARP1 in DNA repair and its inhibition.

References

In Silico Modeling of Triazolo[4,3-a]pyrazine-Protein Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] In silico modeling has emerged as an indispensable tool for accelerating the discovery and optimization of novel therapeutics based on this scaffold. This technical guide provides an in-depth overview of the computational methodologies used to model the interactions between triazolo[4,3-a]pyrazine derivatives and their protein targets, supported by quantitative data and detailed experimental protocols.

Introduction to Triazolo[4,3-a]pyrazines and Their Targets

Triazolo[4,3-a]pyrazine derivatives have demonstrated a remarkable diversity of pharmacological effects, including anticancer, antibacterial, antimalarial, and antidiabetic properties.[1][2] These activities stem from their ability to interact with a variety of protein targets, modulating their function and influencing downstream signaling pathways. Computational approaches, such as molecular docking and molecular dynamics simulations, have been instrumental in elucidating these interactions at an atomic level.[3][4][5]

This guide will focus on the in silico modeling of triazolo[4,3-a]pyrazine interactions with several key protein targets:

  • c-Met and VEGFR-2: Receptor tyrosine kinases implicated in cancer cell proliferation, survival, and angiogenesis.[6][7]

  • P2X7 Receptor: An ion channel involved in inflammation and immune responses.

  • BACE1 (β-site amyloid precursor protein cleaving enzyme 1): A key enzyme in the pathogenesis of Alzheimer's disease.

  • Bacterial Topoisomerase IV: An essential enzyme for bacterial DNA replication, making it a target for antibacterial agents.[8]

  • Mycobacterial Membrane Protein Large 3 (MmpL3): A crucial transporter in mycobacteria, representing a target for novel anti-tuberculosis drugs.[3][5]

Quantitative Data Summary

The following tables summarize key quantitative data from various in silico and in vitro studies on triazolo[4,3-a]pyrazine derivatives, providing a comparative overview of their potency against different protein targets.

Table 1: Inhibitory Activity of Triazolo[4,3-a]pyrazine Derivatives against Kinases

Compound IDTargetIC50 (nM)Antiproliferative IC50 (µM) (Cell Line)Reference
22i c-Met480.83 ± 0.07 (A549), 0.15 ± 0.08 (MCF-7), 2.85 ± 0.74 (HeLa)[9]
17l c-Met26.000.98 ± 0.08 (A549), 1.05 ± 0.17 (MCF-7), 1.28 ± 0.25 (HeLa)[6][7][10]
17a c-Met55-[6]
17e c-Met77-[6]
Foretinib (Control) c-Met19.00-[6]
17l VEGFR-22600-[6][7][10]

Table 2: Antibacterial and Antitubercular Activity of Triazolo[4,3-a]pyrazine Derivatives

Compound IDTarget Organism/EnzymeMIC (µg/mL or µM)Reference
2e S. aureus32 µg/mL[8][11]
2e E. coli16 µg/mL[8][11]
Ampicillin (Control) S. aureus32 µg/mL[8]
Ampicillin (Control) E. coli8 µg/mL[8]
5c M. tuberculosis H37Rv (drug-sensitive)0.59 ± 0.11 µM[3][5]
5c M. tuberculosis H37Rv (INH-resistant)20.83 ± 0.67 µM[3][5]
5c M. tuberculosis H37Rv (ETH-resistant)15.37 ± 0.14 µM[3][5]

Table 3: P2X7 Receptor Antagonist Activity

Compound IDTargetIC50 (nM)Reference
Optimized Leads Human P2X7R<1[12]
Compound 25 Human P2X7R9[13]
Compound 25 Rat P2X7R42[13]

Table 4: In Silico Binding Affinity Predictions

Compound SeriesTargetPredicted Binding Affinity (kcal/mol)Reference
Designed T01-T06 VEGFR-2-9.6 to -10[2]
Foretinib (Control) VEGFR-2-9[2]
Compound 22 (Data Set) VEGFR-2-8.8[2]

Experimental Protocols for In Silico Modeling

This section outlines the detailed methodologies for performing molecular docking and molecular dynamics simulations to study the interactions between triazolo[4,3-a]pyrazine derivatives and their protein targets.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling software (e.g., AutoDock Tools, Maestro).

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Draw the 2D structure of the triazolo[4,3-a]pyrazine derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define the rotatable bonds.

  • Docking Simulation:

    • Perform the docking calculation using a docking program (e.g., AutoDock Vina, Glide, GOLD).

    • Employ a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the defined binding site.

    • Generate a set of possible binding poses.

  • Analysis of Results:

    • Rank the docking poses based on their predicted binding affinity (e.g., docking score in kcal/mol).

    • Visualize the top-ranked poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.

Protocol:

  • System Preparation:

    • Use the best-ranked docked pose from the molecular docking study as the starting structure for the protein-ligand complex.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Subsequently, equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density. This involves restraining the protein and ligand atoms while allowing the solvent to equilibrate around them.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 50-100 nanoseconds) without any restraints.

    • Save the trajectory of the atoms at regular intervals.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the protein-ligand complex by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

    • Analyze the persistence of key intermolecular interactions observed in the docking study.

    • Calculate the binding free energy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA).

Visualizing Molecular Interactions and Pathways

Diagrams are essential for visualizing complex biological processes and computational workflows. The following sections provide Graphviz (DOT language) scripts to generate these diagrams.

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by the protein targets of triazolo[4,3-a]pyrazine derivatives.

cMet_VEGFR2_Signaling Ligand Triazolo[4,3-a]pyrazine Derivative cMet c-Met Ligand->cMet Inhibition VEGFR2 VEGFR-2 Ligand->VEGFR2 Inhibition RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR VEGFR2->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis

c-Met and VEGFR-2 Signaling Inhibition

P2X7_Signaling Ligand Triazolo[4,3-a]pyrazine Derivative P2X7 P2X7 Receptor Ligand->P2X7 Antagonism Inflammasome NLRP3 Inflammasome Activation P2X7->Inflammasome IL1b IL-1β Release Inflammasome->IL1b Inflammation Inflammation IL1b->Inflammation BACE1_Pathway Ligand Triazolo[4,3-a]pyrazine Derivative BACE1 BACE1 Ligand->BACE1 Inhibition APP Amyloid Precursor Protein (APP) BACE1->APP Cleavage Abeta Amyloid-β (Aβ) Production APP->Abeta Plaques Amyloid Plaques Abeta->Plaques InSilico_Workflow start Start: Identify Protein Target and Ligand Scaffold prep Protein and Ligand Preparation start->prep docking Molecular Docking prep->docking analysis1 Pose Analysis and Interaction Mapping docking->analysis1 md Molecular Dynamics Simulation analysis1->md analysis2 Trajectory Analysis and Binding Free Energy Calculation md->analysis2 qsar QSAR Modeling (Optional) analysis2->qsar admet ADMET Prediction analysis2->admet end End: Identify Lead Compounds for Synthesis and In Vitro Testing qsar->end admet->end

References

The Discovery of Novel Triazolo[4,3-a]pyrazine-Based Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted cancer therapies has led to the exploration of diverse heterocyclic scaffolds, among which the triazolo[4,3-a]pyrazine core has emerged as a privileged structure in the design of potent kinase inhibitors. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental evaluation of novel triazolo[4,3-a]pyrazine-based compounds, with a particular focus on their activity against key oncogenic kinases such as c-Met and VEGFR-2.

Introduction to Triazolo[4,3-a]pyrazine Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The triazolo[4,3-a]pyrazine scaffold has proven to be a versatile platform for the development of ATP-competitive kinase inhibitors. These compounds typically occupy the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction. Recent research has focused on developing derivatives of this scaffold as dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases that play pivotal roles in tumor growth, angiogenesis, and metastasis.[1]

Mechanism of Action and Targeted Signaling Pathways

The primary mechanism of action for the described triazolo[4,3-a]pyrazine derivatives is the competitive inhibition of ATP binding to the kinase domain of receptor tyrosine kinases like c-Met and VEGFR-2.

c-Met Signaling Pathway

The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways. These pathways promote cell proliferation, survival, and motility. Triazolo[4,3-a]pyrazine-based inhibitors block the initial autophosphorylation of c-Met, thereby abrogating these downstream signals.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K Inhibitor Triazolo[4,3-a]pyrazine Inhibitor Inhibitor->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor Triazolo[4,3-a]pyrazine Inhibitor Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Kinase_Inhibitor_Discovery_Workflow Target_ID Target Identification & Validation Assay_Dev Assay Development Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo models, Toxicology) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Exploring the Structure-Activity Relationship of Triazolo[4,3-a]pyrazine Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The triazolo[4,3-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial effects.[1] This technical guide delves into the structure-activity relationships (SAR) of a series of novel triazolo[4,3-a]pyrazine derivatives, providing a comprehensive overview of their synthesis, antimicrobial evaluation, and the key structural features influencing their activity.

Core Scaffold and Synthesis

A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized to investigate their potential as antimicrobial agents. The general synthetic route involved the characterization of the synthesized compounds using various techniques, including melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis.[1][2][3]

Antimicrobial Activity

The in vitro antibacterial activity of the synthesized compounds was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC).[1][2] Several of the tested compounds exhibited moderate to good antibacterial activities against both bacterial strains.[2]

Structure-Activity Relationship (SAR) Analysis

The investigation into the SAR of the synthesized triazolo[4,3-a]pyrazine derivatives revealed several key insights. Generally, the presence of a[1][2][4]triazolo[4,3-a]pyrazine nucleus bearing an ethylenediamine moiety was found to be favorable for antibacterial activity.[1] It is hypothesized that under physiological pH conditions, protonated amines or nitrogen heterocycles can form π-cation interactions with the amino acid carbonyl groups of DNA gyrase, which is beneficial for the antibacterial effects.[1]

Among the synthesized compounds, compound 2e demonstrated superior antibacterial activity, with MIC values of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, which is comparable to the first-line antibacterial agent ampicillin.[1][2][3] This suggests that compound 2e could be a promising candidate for further optimization.[1]

Quantitative Antimicrobial Data

The antimicrobial activities of the synthesized triazolo[4,3-a]pyrazine derivatives are summarized in the table below. The MIC values represent the minimum concentration of the compound required to inhibit the visible growth of the bacteria.

CompoundR GroupMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coli
2a H>128>128
2b 4-F6432
2c 4-Cl6432
2d 4-Br6432
2e 4-CH33216
2f 4-OCH36464
2g 3-F6432
2h 3-Cl6432
2i 3-Br6432
2j 3-CH36432
2k 3-OCH3>12864
2l 2-F6432
2m 2-Cl6432
2n 2-Br6432
2o 2-CH36432
Ampicillin (Positive Control)328

Data sourced from Zhang et al., 2023.[1]

Experimental Protocols

5.1. General Synthesis of Triazolo[4,3-a]pyrazine Derivatives

The synthesis of the target compounds was carried out, and their structures were confirmed using various spectroscopic methods. The characterization techniques included melting point determination, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.[2]

5.2. Antimicrobial Susceptibility Testing

The in vitro antibacterial activity of the synthesized compounds was determined using the microbroth dilution method.[1][2] The Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) were determined.[1] A lower MIC value indicates a better antibacterial effect of the compound.[1] Ampicillin was used as a positive control.[1]

Visualizing the Research Workflow and SAR

To better understand the process of an SAR study and the relationships between the chemical structures and their antimicrobial activity, the following diagrams are provided.

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_testing Antimicrobial Evaluation cluster_analysis Data Analysis Synthesis Synthesis of triazolo[4,3-a]pyrazine derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening In vitro screening (Microbroth Dilution) Characterization->Screening MIC_Determination MIC Determination vs. S. aureus & E. coli Screening->MIC_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Determination->SAR_Analysis Lead_Identification Identification of Lead Compound (2e) SAR_Analysis->Lead_Identification SAR_Visualization cluster_core Triazolo[4,3-a]pyrazine Core cluster_substituents Substituent Effects on Antimicrobial Activity cluster_activity Observed Activity Core [1,2,4]triazolo[4,3-a]pyrazine Ethylenediamine Ethylenediamine Moiety Favorable Favorable for Antibacterial Activity Ethylenediamine->Favorable R_Group R Group at Position 4 of Phenyl Ring Methyl Methyl (CH3) (Compound 2e) R_Group->Methyl Superior Superior Activity Methyl->Superior

References

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of Triazolo[4,3-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of triazolo[4,3-a]pyridine derivatives utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles, making it a valuable tool in medicinal chemistry and drug discovery for the rapid generation of compound libraries.

Introduction

Triazolo[4,3-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antifungal, anticonvulsant, antimicrobial, and anticancer properties.[1] The efficiency of synthesizing libraries of these derivatives is crucial for structure-activity relationship (SAR) studies. Microwave-assisted synthesis has emerged as a powerful technology to accelerate this process. The protocols outlined below describe various microwave-mediated methods for the synthesis of related triazolopyridine cores, showcasing the versatility of this approach.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to several benefits compared to conventional heating methods:

  • Reduced Reaction Times: Reactions that typically take hours to complete can often be finished in minutes.[2][3]

  • Increased Yields: Microwave heating can lead to higher product yields and improved purity.[2][3]

  • Greener Chemistry: The efficiency of microwave synthesis often allows for the use of smaller quantities of solvents, contributing to more environmentally friendly processes.[4][5]

  • Rapid Optimization: The short reaction times facilitate high-throughput screening of reaction conditions for rapid optimization.

Experimental Protocols

Protocol 1: Metal-Free Synthesis of[1][6][7]Triazolo[1,5-a]pyridines from 1-Amino-2-imino-pyridine Derivatives

This protocol details a metal-free approach for the synthesis of mono- and bis-[1][6][7]triazolo[1,5-a]pyridines using 1-amino-2-imino-pyridine derivatives and various carboxylic acids under microwave irradiation.[8] This method is noted for its high efficiency, broad substrate scope, and environmentally benign nature.[8]

General Procedure:

  • In a glass microwave tube, combine the 1-amino-2(1H)-pyridine-2-imine derivative (3.0 mmol) and the respective carboxylic acid (10 equivalents).

  • Add ethanol (10.0 mL) to the mixture.

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes.

  • After completion of the reaction, cool the mixture to room temperature.

  • The product typically precipitates out of the solution. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure product without the need for column chromatography.

Data Summary:

The following table summarizes the reaction conditions and yields for the synthesis of various[1][6][7]triazolo[1,5-a]pyridine derivatives using the optimized microwave protocol.

Entry1-Amino-2-imino-pyridine DerivativeCarboxylic AcidTemperature (°C)Time (min)Yield (%)
13aAcetic acid1001592
23bAcetic acid1001590
33cAcetic acid1001588
43dAcetic acid1001591

Data adapted from a 2020 study on facile and metal-free microwave-assisted synthesis.[8]

Experimental Workflow:

G reagents 1. Mix Reactants: - 1-Amino-2-imino-pyridine (3.0 mmol) - Carboxylic Acid (10 equiv.) - Ethanol (10.0 mL) mw_reaction 2. Microwave Irradiation (100 °C, 15 min) reagents->mw_reaction Seal tube cooling 3. Cooling to Room Temperature mw_reaction->cooling filtration 4. Filtration cooling->filtration Precipitate forms product 5. Pure [1,2,4]Triazolo[1,5-a]pyridine (Washed & Dried) filtration->product G reagents 1. Add Reactants to Vial: - Enaminonitrile (1.0 equiv.) - Benzohydrazide (2.0 equiv.) - Dry Toluene (1.5 mL) inert_atm 2. Evacuate and Backfill with Nitrogen (3x) reagents->inert_atm mw_reaction 3. Microwave Irradiation (140 °C, 3-5 h) inert_atm->mw_reaction Seal vial purification 4. Column Chromatography mw_reaction->purification Cool to RT product 5. Pure 1,2,4-Triazolo[1,5-a]pyridine purification->product G cluster_reactants Starting Materials Pyridine_Derivative Pyridine Derivative (e.g., 2-chloropyridine, 2-hydrazinopyridine) Intermediate Key Intermediate (e.g., Hydrazone) Pyridine_Derivative->Intermediate Hydrazide_Source Hydrazide or Hydrazine Source Hydrazide_Source->Intermediate Cyclization Cyclization/ Dehydration Intermediate->Cyclization Microwave Irradiation Product Triazolo[4,3-a]pyridine Derivative Cyclization->Product

References

Application Notes and Protocols for the Purification of Triazolo[4,3-a]pyrazine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazolo[4,3-a]pyrazine derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry and drug discovery. These scaffolds are integral to the development of therapeutic agents with a wide array of biological activities, including but not limited to antibacterial, antimalarial, and kinase inhibitory properties. The synthesis of these complex molecules often results in crude products containing impurities such as unreacted starting materials, byproducts, and reagents. Effective purification is therefore a critical step to isolate the desired compound in high purity for subsequent characterization and biological evaluation.

Column chromatography, particularly using silica gel as the stationary phase, is a robust and widely adopted method for the purification of triazolo[4,3-a]pyrazine derivatives. This document provides detailed application notes and a generalized protocol for this purification process, intended to guide researchers in achieving high purity of their target compounds.

Principle of Separation

The purification of triazolo[4,3-a]pyrazine derivatives by silica gel column chromatography is based on the principle of adsorption chromatography. Silica gel, a polar stationary phase, interacts with the molecules in the crude mixture. The separation occurs due to the differential affinities of the various components for the stationary phase versus the mobile phase. Triazolo[4,3-a]pyrazine derivatives, being moderately polar compounds, can be effectively separated from less polar and more polar impurities by carefully selecting a mobile phase of appropriate polarity. Less polar compounds will travel faster down the column with the mobile phase, while more polar compounds will be retained longer on the silica gel.

Experimental Protocols

This section outlines a detailed, step-by-step protocol for the purification of triazolo[4,3-a]pyrazine derivatives using silica gel column chromatography.

Materials and Equipment
  • Stationary Phase: Silica gel (flash chromatography grade, typically 40-63 µm particle size).

  • Mobile Phase Solvents: HPLC or technical grade solvents such as n-hexane, cyclohexane, ethyl acetate, dichloromethane, and methanol.

  • Crude Sample: The synthesized triazolo[4,3-a]pyrazine derivative dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Equipment:

    • Glass chromatography column with a stopcock.

    • Funnel for packing the column.

    • Sand (washed) or a cotton/glass wool plug.

    • Beakers and flasks for solvent preparation and fraction collection.

    • Thin Layer Chromatography (TLC) plates (silica gel coated), TLC tank, and UV lamp for monitoring the separation.

    • Rotary evaporator for solvent removal from fractions.

Protocol Steps

Step 1: Selection of the Mobile Phase (Eluent)

  • Before performing the column chromatography, it is crucial to determine an optimal solvent system using Thin Layer Chromatography (TLC).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber containing a test solvent system. Common solvent systems for triazolo[4,3-a]pyrazine derivatives are mixtures of a non-polar solvent (like hexane or cyclohexane) and a moderately polar solvent (like ethyl acetate).

  • Visualize the developed plate under a UV lamp. The ideal solvent system should provide a good separation between the desired product and impurities, with the product having an Rf (retention factor) value between 0.2 and 0.4.

Step 2: Packing the Column

  • Ensure the chromatography column is clean, dry, and clamped vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. Alternatively, use a column with a sintered glass frit.

  • Add a thin layer (approx. 1 cm) of sand over the plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase. The amount of silica gel is typically 30-100 times the weight of the crude sample.

  • Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and ensure even packing.

  • Open the stopcock to allow the solvent to drain, settling the silica bed. Continuously add more slurry until the desired column height is reached. Crucially, do not let the top of the silica bed run dry.

  • Once the silica is packed, add a layer of sand (approx. 1 cm) on top to prevent disturbance of the silica bed during sample and eluent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

Step 3: Sample Loading

  • Dry Loading (Recommended for samples not readily soluble in the mobile phase):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder onto the top of the packed column.

  • Wet Loading:

    • Dissolve the crude product in the minimum possible volume of the mobile phase or a slightly more polar solvent.

    • Using a pipette, carefully apply the solution to the top of the column, ensuring not to disturb the sand layer.

    • Allow the sample to absorb onto the silica bed by draining a small amount of solvent through the column.

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., test tubes or flasks).

  • Maintain a constant flow rate. For flash chromatography, gentle pressure can be applied to the top of the column.

  • Isocratic Elution: Use the same mobile phase composition throughout the purification. This is suitable for simple separations.

  • Gradient Elution: For more complex mixtures, start with a less polar mobile phase and gradually increase the polarity by adding more of the polar solvent. This helps to elute compounds with a wider range of polarities.

  • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

Step 5: Isolation of the Purified Compound

  • Identify the fractions containing the pure product using TLC.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified triazolo[4,3-a]pyrazine derivative.

  • Determine the yield and assess the purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Data Presentation

The following table summarizes various conditions reported in the literature for the purification of different triazolo[4,3-a]pyrazine derivatives.

Compound TypeStationary PhaseMobile Phase (Eluent)Elution ModeYield (%)Reference
Substituted triazolo[4,3-a]pyrazineSilica GelEthyl acetate / Cyclohexane (20:80)Isocratic64-71[1]
Phenyl-substituted triazolo[4,3-a]pyrazineSilica GelEthyl acetate / Cyclohexane (30:70)Isocratic62-65[1]
Thiazole-containing triazolo[4,3-a]pyrazineSilica GelEthyl acetate / Cyclohexane (40:60)Isocratic72[2]
Aminated triazolopyrazine analoguesSilica GelNot specified in detail, general chromatographyIsocratic18–87[3][4]
Antimalarial triazolopyrazinesSilica Geln-hexane / Ethyl AcetateStep GradientN/A[5]

N/A: Not available in the cited literature.

Visualization of the Workflow

The general workflow for the synthesis and purification of triazolo[4,3-a]pyrazine derivatives is depicted in the following diagram.

Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Start Starting Materials Reaction Chemical Reaction Start->Reaction Reagents, Solvent, Heat Quench Reaction Quenching Reaction->Quench Extract Extraction Quench->Extract Dry Drying & Concentration Extract->Dry TLC TLC Analysis for Solvent System Dry->TLC Crude Product Column Column Chromatography Dry->Column TLC->Column Fractions Fraction Collection & TLC Monitoring Column->Fractions Isolate Combine Pure Fractions & Evaporate Solvent Fractions->Isolate Final_Product Pure Product Isolate->Final_Product

References

Application Notes and Protocols for In Vitro Kinase Assays of Triazolo[4,3-a]pyrazine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[4] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] Consequently, kinases are a major class of therapeutic targets. This document provides detailed protocols for conducting in vitro kinase assays to evaluate the inhibitory activity of novel triazolo[4,3-a]pyrazine derivatives against key cancer-related kinases such as c-Met and VEGFR-2.[1][3]

Data Presentation: Inhibitory Activity of Triazolo[4,3-a]pyrazine Derivatives

The following table summarizes the in vitro inhibitory activity (IC50 values) of selected triazolo[4,3-a]pyrazine compounds against various kinases. This data is essential for structure-activity relationship (SAR) studies and for prioritizing lead compounds for further development.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 17l c-Met26.0[1][6]
VEGFR-22600[1][6]
Compound 17a c-Met55.0[1][6]
Compound 17e c-Met77.0[1][6]
Foretinib c-Met19.0[1]
Compound 19k PARP1<0.3[7]
Compound 19a PARP1<4.1[7]
Compound 19c PARP1<4.1[7]
Compound 19e PARP1<4.1[7]
Compound 19i PARP1<4.1[7]

Experimental Protocols

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay for c-Met

This protocol describes a robust method for measuring the inhibition of c-Met kinase activity using a TR-FRET-based assay.

Materials:

  • Recombinant human c-Met enzyme

  • ULight™-poly GT (or other suitable) substrate

  • Europium-labeled anti-phosphotyrosine antibody (Eu-antibody)

  • ATP (Adenosine triphosphate)

  • Triazolo[4,3-a]pyrazine inhibitors

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Stop/Detection Buffer: Assay buffer containing 20 mM EDTA and Eu-antibody

  • 384-well low-volume white plates

  • TR-FRET-compatible plate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the triazolo[4,3-a]pyrazine inhibitors in DMSO. A 10-point, 3-fold dilution series is recommended as a starting point. Further dilute these solutions in Assay Buffer to a 4x final concentration. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Add 5 µL of the 4x inhibitor dilutions to the appropriate wells of the 384-well plate.

    • For positive control wells (0% inhibition), add 5 µL of Assay Buffer with the corresponding DMSO concentration.

    • For negative control wells (100% inhibition), add 5 µL of a known potent c-Met inhibitor (e.g., Staurosporine at a high concentration) or omit the enzyme.

  • Enzyme Addition: Dilute the recombinant c-Met enzyme in Assay Buffer to a 4x working concentration. Add 5 µL of the diluted enzyme to all wells except the "no enzyme" negative controls.

  • Initiation of Kinase Reaction:

    • Prepare a 2x working solution of the ULight™-poly GT substrate and ATP in Assay Buffer.

    • Add 10 µL of the 2x substrate/ATP mix to all wells to start the reaction.

    • Cover the plate and incubate for 60 minutes at room temperature.

  • Stopping the Reaction and Detection:

    • Prepare the Stop/Detection Buffer containing the Eu-antibody.

    • Add 10 µL of the Stop/Detection mix to all wells. The EDTA will chelate the Mg²⁺, thus stopping the kinase reaction.

    • Cover the plate and incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring the emission at both the donor (Europium) and acceptor (ULight™) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis inhibitor Inhibitor Serial Dilution plate_setup Dispense Inhibitor/Controls to 384-well Plate inhibitor->plate_setup enzyme Enzyme Preparation add_enzyme Add Enzyme enzyme->add_enzyme substrate_atp Substrate/ATP Mix start_reaction Initiate with Substrate/ATP substrate_atp->start_reaction plate_setup->add_enzyme add_enzyme->start_reaction incubation Incubate at RT start_reaction->incubation stop_reaction Stop Reaction & Add Detection Reagent incubation->stop_reaction read_plate Read TR-FRET Signal stop_reaction->read_plate data_analysis Calculate IC50 read_plate->data_analysis

TR-FRET In Vitro Kinase Assay Workflow

Signaling Pathway

The c-Met signaling pathway is a critical regulator of cell proliferation, survival, and motility.[8] Its aberrant activation is a key driver in many cancers. The diagram below illustrates the major components of the HGF/c-Met signaling cascade, which is a primary target of many triazolo[4,3-a]pyrazine inhibitors.

cMet_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization Grb2 Grb2/SOS cMet->Grb2 P PI3K PI3K cMet->PI3K P STAT3 STAT3 cMet->STAT3 P Ras Ras Grb2->Ras Akt Akt PI3K->Akt Transcription Gene Transcription STAT3->Transcription Proliferation & Motility Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription mTOR->Transcription Cell Growth & Survival

HGF/c-Met Signaling Pathway

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Antiproliferative Activity of Triazolo[4,3-a]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the antiproliferative effects of triazolo[4,3-a]pyrazine compounds on various cancer cell lines. The protocols herein detail two robust colorimetric and luminescent-based assays for determining cell viability and proliferation: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. Additionally, this document summarizes the antiproliferative activity of selected triazolo[4,3-a]pyrazine derivatives and illustrates their potential mechanisms of action through signaling pathway diagrams.

Introduction

Triazolo[4,3-a]pyrazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent antiproliferative effects against a range of cancer cell lines.[1][2][3] These compounds have been shown to exert their anticancer effects through various mechanisms, such as the inhibition of key signaling pathways involved in cell growth, proliferation, and survival. Notably, derivatives of this scaffold have been identified as inhibitors of receptor tyrosine kinases like c-Met and VEGFR-2, the epidermal growth factor receptor (EGFR) pathway, and enzymes involved in DNA repair such as poly(ADP-ribose) polymerase 1 (PARP1).[1][4][5]

This document provides detailed protocols for widely used cell-based assays to quantify the antiproliferative activity of triazolo[4,3-a]pyrazine derivatives, presents a summary of their activity, and visualizes their molecular targets within key cancer-related signaling pathways.

Data Presentation: Antiproliferative Activity of Triazolo[4,3-a]pyrazine Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of representative triazolo[4,3-a]pyrazine and related triazolo compounds against various human cancer cell lines. This data highlights the potential of this chemical scaffold in the development of novel anticancer agents.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
17l A549Lung Carcinoma0.98 ± 0.08[1][2]
MCF-7Breast Adenocarcinoma1.05 ± 0.17[1][2]
HeLaCervical Carcinoma1.28 ± 0.25[1][2]
4c MDA-MB-231Breast Adenocarcinoma17.83[3]
4j MCF-7Breast Adenocarcinoma19.73[3]
H12 MGC-803Gastric Cancer9.47[6]
HCT-116Colorectal Carcinoma9.58[6]
MCF-7Breast Adenocarcinoma13.1[6]

Experimental Protocols

Two common and reliable methods for assessing cell proliferation and viability are the MTT and CellTiter-Glo® assays. The choice of assay may depend on the specific experimental requirements, such as throughput and sensitivity.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The intensity of the purple color is directly proportional to the number of viable cells.

Materials and Reagents:

  • Triazolo[4,3-a]pyrazine compounds

  • Cancer cell lines of interest (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS, sterile-filtered and protected from light)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the triazolo[4,3-a]pyrazine compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of the solvent) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Absorbance Measurement:

    • Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used to reduce background.[7]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous "add-mix-measure" assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[10] The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.

Materials and Reagents:

  • Triazolo[4,3-a]pyrazine compounds

  • Cancer cell lines of interest

  • Complete cell culture medium

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well or 384-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in an opaque-walled multiwell plate in a final volume of 100 µL per well for 96-well plates or 25 µL for 384-well plates.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the triazolo[4,3-a]pyrazine compound in complete culture medium.

    • Add the desired volume of the compound dilutions to the wells.

    • Include vehicle and no-treatment controls.

    • Incubate for the desired treatment period.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[10]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[10]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Luminescence Measurement:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value as described for the MTT assay.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the experimental workflow for evaluating antiproliferative activity and the potential signaling pathways targeted by triazolo[4,3-a]pyrazine compounds.

G cluster_workflow Experimental Workflow for Antiproliferative Assay start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Triazolo[4,3-a]pyrazines (Varying Concentrations) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_reagent Add Viability Reagent (MTT or CellTiter-Glo) incubate2->add_reagent incubate3 Incubate as per Protocol add_reagent->incubate3 measure Measure Absorbance or Luminescence incubate3->measure analyze Data Analysis (Calculate IC50) measure->analyze end End analyze->end

Caption: Workflow for assessing antiproliferative activity.

G cluster_pathway Potential Signaling Pathways Inhibited by Triazolo[4,3-a]pyrazines cluster_cmet_vegfr c-Met/VEGFR-2 Pathway cluster_egfr EGFR Pathway cluster_parp PARP1 DNA Repair compound Triazolo[4,3-a]pyrazine Derivatives cMet c-Met compound->cMet Inhibition VEGFR2 VEGFR-2 compound->VEGFR2 Inhibition EGFR EGFR compound->EGFR Inhibition PARP1 PARP1 compound->PARP1 Inhibition cMet_downstream Downstream Signaling cMet->cMet_downstream VEGFR2_downstream Downstream Signaling VEGFR2->VEGFR2_downstream proliferation Cell Proliferation, Survival, Angiogenesis cMet_downstream->proliferation VEGFR2_downstream->proliferation PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK AKT AKT PI3K->AKT AKT->proliferation ERK->proliferation DNA_repair DNA Single-Strand Break Repair PARP1->DNA_repair DNA_repair->proliferation Inhibition of repair leads to cell death

Caption: Targeted signaling pathways of triazolo[4,3-a]pyrazines.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Triazolo[4,3-a]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of animal models and detailed protocols for evaluating the in vivo efficacy of novel triazolo[4,3-a]pyrazine compounds. This class of molecules has shown significant promise in oncology and neuroscience, targeting key pathways in cancer progression and neurological disorders.

I. Oncology Applications: Targeting PARP and Receptor Tyrosine Kinases

Triazolo[4,3-a]pyrazine derivatives have emerged as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) and receptor tyrosine kinases like c-Met and VEGFR-2, making them attractive candidates for cancer therapy. In vivo efficacy is typically assessed using tumor xenograft models in immunocompromised mice.

A. Summary of In Vivo Efficacy Data

The following table summarizes the reported in vivo anti-tumor efficacy of representative triazolo[4,3-a]pyrazine compounds.

CompoundTarget(s)Cancer ModelAnimal ModelDosingEfficacy EndpointResult
9a PARP-1, PI3KαTriple-Negative Breast Cancer (TNBC)MDA-MB-468 Xenograft (Mouse)Not SpecifiedTumor Growth Inhibition (TGI)56.39% TGI[1]
23a PARP-1, PI3KαTriple-Negative Breast Cancer (TNBC)MDA-MB-468 Xenograft (Mouse)Not SpecifiedTumor Growth Inhibition (TGI)48.77% TGI[1]
19k PARP-1Pancreatic Cancer (BRCA2-/-)Capan-1 Xenograft (Mouse)Not SpecifiedAntiproliferative EffectsPotent inhibition of resistant Capan-1 cells[2]
I-9 PARP-1/2, TNKS1/2Colon CancerHCT116 Xenograft (Mouse)Not SpecifiedAntitumor ActivityMore efficacious than olaparib and E7449[1]
17l c-Met, VEGFR-2Lung, Breast, Cervical CancerA549, MCF-7, HeLa cell lines (in vitro)Not SpecifiedAntiproliferative ActivityIC50 values of 0.98, 1.05, and 1.28 µM, respectively[3][4]
B. Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by these compounds.

PARP_Inhibition cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Drug_Action Drug Action cluster_Cellular_Outcome Cellular Outcome in HR-Deficient Cells DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) chain PARP1->PAR synthesizes Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse Trapped PARP1 leads to Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediate Triazolo_Pyrazine_PARPi Triazolo[4,3-a]pyrazine PARP Inhibitor Triazolo_Pyrazine_PARPi->PARP1 inhibits & traps DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Apoptosis Apoptosis / Cell Death DSB->Apoptosis (No HR Repair)

Mechanism of action for PARP inhibitors.

cMet_VEGFR2_Inhibition cluster_Ligands Ligands cluster_Receptors Receptors cluster_Drug Drug Action cluster_Downstream Downstream Signaling cluster_Cellular_Response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK VEGFR2->PI3K_AKT PLC_PKC PLCγ/PKC Pathway VEGFR2->PLC_PKC Triazolo_Pyrazine_Inhibitor Triazolo[4,3-a]pyrazine Inhibitor Triazolo_Pyrazine_Inhibitor->cMet Triazolo_Pyrazine_Inhibitor->VEGFR2 Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis PLC_PKC->Angiogenesis

Dual inhibition of c-Met and VEGFR-2 signaling.
C. Experimental Workflow and Protocols

The following diagram outlines the typical workflow for a xenograft study.

Xenograft_Workflow Cell_Culture 1. Cell Line Culture (e.g., MDA-MB-468, Capan-1) Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation into Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Drug Administration (Vehicle, Test Compound) Randomization->Treatment Monitoring 7. Efficacy & Toxicity Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 8. Study Endpoint & Tissue Collection Monitoring->Endpoint

Workflow for in vivo xenograft efficacy studies.

Protocol 1: Human Tumor Xenograft Model for Efficacy Testing

1. Animals:

  • Species: Athymic nude mice (e.g., NU/NU) or NOD-scid gamma (NSG) mice.

  • Age/Weight: 6-8 weeks old, 20-25 g.

  • Housing: House in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and provide ad libitum access to food and water.

  • Acclimatization: Allow a minimum of one week for acclimatization before any experimental procedures.

2. Cell Culture and Implantation:

  • Cell Lines: Use relevant human cancer cell lines (e.g., MDA-MB-468 for TNBC, Capan-1 for pancreatic cancer with BRCA2 mutation).

  • Culture: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics.

  • Preparation: Harvest cells using trypsin, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 107 cells/mL.

  • Implantation: Anesthetize the mouse and subcutaneously inject 100-200 µL of the cell suspension into the flank.

3. Tumor Growth Monitoring and Randomization:

  • Monitoring: Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week.

  • Tumor Volume Calculation: Use the formula: Tumor Volume (mm³) = (L x W²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, test compound low dose, test compound high dose).

4. Drug Formulation and Administration:

  • Formulation: Prepare the triazolo[4,3-a]pyrazine compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The formulation should be a homogenous suspension.

  • Dosing: Determine the dose based on prior maximum tolerated dose (MTD) studies.

  • Administration: Administer the compound via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified frequency (e.g., once or twice daily) for a defined period (e.g., 21-28 days).

5. Efficacy and Toxicity Assessment:

  • Tumor Volume: Continue to measure tumor volume throughout the study.

  • Body Weight: Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.

  • Clinical Observations: Observe the mice daily for any signs of toxicity, such as changes in behavior, posture, or grooming.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration. Euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics, histology).

II. Neuroscience Applications: Neuroprotection and Cognitive Enhancement

While less explored for triazolo[4,3-a]pyrazines, related heterocyclic compounds have shown promise in CNS disorders. Pyrido[4,3-e][1][3][4]triazolo[4,3-a]pyrazines have been identified as brain-penetrant phosphodiesterase 2 (PDE2) inhibitors with potential for treating cognitive disorders like Alzheimer's disease and schizophrenia[5]. The following are proposed animal models to investigate the neuroprotective and cognitive-enhancing effects of novel triazolo[4,3-a]pyrazine derivatives.

A. Proposed Animal Models and Experimental Workflows

1. Scopolamine-Induced Amnesia Model for Cognitive Enhancement:

This model is used to screen for compounds that can reverse chemically-induced memory deficits.

Scopolamine_Model Acclimatization 1. Animal Acclimatization & Habituation (Rats or Mice) Pre-treatment 2. Pre-treatment with Test Compound or Vehicle (e.g., 7 days) Acclimatization->Pre-treatment Amnesia_Induction 3. Induction of Amnesia (Scopolamine Injection) Pre-treatment->Amnesia_Induction Behavioral_Testing 4. Behavioral Testing (e.g., Y-maze, Morris Water Maze) Amnesia_Induction->Behavioral_Testing Data_Analysis 5. Data Analysis & Interpretation Behavioral_Testing->Data_Analysis

Workflow for the scopolamine-induced amnesia model.

2. Kainic Acid-Induced Seizure Model for Anticonvulsant Activity:

This model is used to evaluate the potential of compounds to protect against excitotoxicity and seizures.

Kainic_Acid_Model Acclimatization 1. Animal Acclimatization (Mice) Pre-treatment 2. Pre-treatment with Test Compound or Vehicle Acclimatization->Pre-treatment Seizure_Induction 3. Seizure Induction (Kainic Acid Injection) Pre-treatment->Seizure_Induction Seizure_Monitoring 4. Behavioral Seizure Scoring (Racine Scale) Seizure_Induction->Seizure_Monitoring Endpoint 5. Endpoint & Brain Tissue Analysis Seizure_Monitoring->Endpoint

Workflow for the kainic acid-induced seizure model.
B. Experimental Protocols for CNS Models

Protocol 2: Scopolamine-Induced Amnesia in Rodents

1. Animals:

  • Species: Male Wistar rats (200-250 g) or Swiss albino mice (25-30 g).

  • Housing and Acclimatization: As described in Protocol 1.

2. Drug Administration:

  • Test Compound: Administer the triazolo[4,3-a]pyrazine compound or vehicle orally (p.o.) or intraperitoneally (i.p.) for a specified pre-treatment period (e.g., 7-14 days).

  • Amnesia Induction: 30-60 minutes after the final dose of the test compound, administer scopolamine hydrobromide (e.g., 1 mg/kg, i.p.) to induce memory impairment.

3. Behavioral Assessment (30 minutes post-scopolamine):

  • Y-Maze Test:

    • Place the animal at the center of a Y-shaped maze and allow it to explore freely for a set period (e.g., 8 minutes).

    • Record the sequence of arm entries.

    • Calculate the percentage of spontaneous alternation using the formula: [(Number of alternations) / (Total arm entries - 2)] x 100. An alternation is defined as consecutive entries into three different arms.

  • Morris Water Maze (MWM):

    • Acquisition Phase: Train the animals to find a hidden platform in a pool of water for several days before drug treatment.

    • Probe Trial: On the test day, remove the platform and record the time spent in the target quadrant where the platform was previously located.

4. Data Analysis:

  • Compare the performance of the compound-treated group with the scopolamine-only group and the vehicle control group. A significant increase in spontaneous alternation or time spent in the target quadrant indicates cognitive improvement.

Protocol 3: Kainic Acid-Induced Seizures in Mice

1. Animals:

  • Species: Male C57BL/6 mice (8-10 weeks old).

  • Housing and Acclimatization: As described in Protocol 1.

2. Drug Administration:

  • Test Compound: Administer the triazolo[4,3-a]pyrazine compound or vehicle (i.p. or p.o.) 30-60 minutes before seizure induction.

3. Seizure Induction:

  • Administer kainic acid (e.g., 15-30 mg/kg, i.p.) to induce seizures.

4. Behavioral Monitoring:

  • Immediately after kainic acid injection, place the mice in an observation chamber.

  • Monitor and score the seizure severity for at least 2 hours using a modified Racine scale:

    • Stage 1: Immobility, mouth and facial movements.

    • Stage 2: Head nodding.

    • Stage 3: Forelimb clonus.

    • Stage 4: Rearing with forelimb clonus.

    • Stage 5: Rearing and falling (loss of postural control).

  • Record the latency to the first seizure and the highest seizure stage reached for each animal.

5. Data Analysis:

  • Compare the seizure scores and latencies between the compound-treated and vehicle-treated groups. A significant reduction in seizure severity or an increase in latency suggests anticonvulsant activity.

6. Optional Endpoint Analysis:

  • At a specified time point after seizure induction (e.g., 24 hours), euthanize the mice and collect brain tissue (hippocampus) for histological analysis (e.g., neuronal death staining) or biochemical assays (e.g., markers of inflammation or oxidative stress).

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Antibacterial Triazolo[4,3-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Triazolo[4,3-a]pyrazine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial effects.[1] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in the evaluation of these novel compounds. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism. This quantitative measure is crucial for assessing the potency and antibacterial spectrum of new derivatives.

This document provides a detailed protocol for determining the MIC of antibacterial triazolo[4,3-a]pyrazine derivatives using the broth microdilution method. This method is widely accepted and standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The protocol described herein is adapted for the specific requirements of testing novel synthetic compounds, including considerations for solubility and appropriate controls.

The proposed mechanism of action for some antibacterial 1,2,4-triazole derivatives involves the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV.[1] These enzymes are critical for DNA replication, repair, and recombination, making them excellent targets for antibacterial agents. Molecular docking studies have suggested that triazolo[4,3-a]pyrazine derivatives can bind to these enzymes, inhibiting their function and leading to bacterial cell death.[1]

Data Presentation: MIC of Triazolo[4,3-a]pyrazine Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various triazolo[4,3-a]pyrazine derivatives against a panel of Gram-positive and Gram-negative bacteria.

Compound IDBacterial StrainMIC (µg/mL)Reference
Series 1
Compound 1aStaphylococcus aureus32-64[2]
Escherichia coli>256[2]
Compound 1fStaphylococcus aureus32-64[2]
Escherichia coli16-32[2]
Compound 1iStaphylococcus aureus32-64[2]
Escherichia coli16-32[2]
Series 2
Compound 2cStaphylococcus aureus32-64[2]
Escherichia coli>256[2]
Compound 2eStaphylococcus aureus32[1][2]
Escherichia coli16[1][2]
Reference
AmpicillinStaphylococcus aureus32[1]
Escherichia coli8[1]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials and Reagents

  • Triazolo[4,3-a]pyrazine Derivatives: Synthesized and purified compounds.

  • Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade).

  • Culture Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212).

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

  • Quality Control (QC) Strains: ATCC strains with known MIC values for control antibiotics.

  • Reference Antibiotic: Ampicillin or other relevant antibiotic for quality control.

  • Sterile Supplies: 96-well microtiter plates (U- or flat-bottom), multichannel pipettes, sterile pipette tips, reagent reservoirs, 1.5 mL microcentrifuge tubes, sterile saline (0.85% NaCl).

  • Equipment: Incubator (35 ± 2°C), spectrophotometer or McFarland densitometer, vortex mixer, biosafety cabinet.

2. Preparation of Compound Stock Solutions

  • Accurately weigh the triazolo[4,3-a]pyrazine derivative powder.

  • Dissolve the powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Prepare intermediate stock solutions by diluting the primary stock in sterile distilled water or saline. The final concentration of DMSO in the test wells should not exceed 1% to avoid toxicity to the bacteria.

3. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies into a tube containing 4-5 mL of sterile saline.

  • Vortex the suspension thoroughly to create a homogeneous mixture.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.10). A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Broth Microdilution Procedure

  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the highest concentration of the test compound (in CAMHB) to the wells in the first column.

  • Using a multichannel pipette, perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions.

  • The last two columns of the plate should be reserved for controls:

    • Growth Control: Wells containing 100 µL of CAMHB inoculated with the bacterial suspension (no compound).

    • Sterility Control: Wells containing 100 µL of uninoculated CAMHB.

  • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum, bringing the final volume in each well to 100 µL.

  • Seal the plate with a breathable film or a lid to prevent evaporation and contamination.

  • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results

  • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity) from the bottom using a reading mirror or by placing it on a light background.

  • The MIC is the lowest concentration of the triazolo[4,3-a]pyrazine derivative at which there is no visible growth.

  • The growth control wells should show distinct turbidity, and the sterility control wells should remain clear.

  • The MIC of the reference antibiotic against the QC strain should fall within the acceptable range.

Mandatory Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_result Result prep_compound Prepare Compound Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilutions of Compound in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate Plate (35°C, 16-20h) add_inoculum->incubation reading Visually Inspect for Growth (Turbidity) incubation->reading determine_mic Determine MIC (Lowest Concentration with No Growth) reading->determine_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Mechanism_of_Action compound Triazolo[4,3-a]pyrazine Derivative dna_gyrase DNA Gyrase compound->dna_gyrase Inhibition topoisomerase Topoisomerase IV compound->topoisomerase Inhibition dna_replication DNA Replication & Repair dna_gyrase->dna_replication topoisomerase->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Caption: Proposed Mechanism of Action for Antibacterial Triazolo[4,3-a]pyrazine Derivatives.

References

Application Notes and Protocols: Investigating the Impact of Triazolo[4,3-a]pyrazine on Cellular Signaling via Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazolo[4,3-a]pyrazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] These compounds have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] A key aspect of understanding the therapeutic potential and mechanism of action of these compounds is to elucidate their effects on intracellular signaling pathways that regulate critical cellular processes such as proliferation, survival, and apoptosis.[5][6] Western blot analysis is a powerful and widely used technique to detect and quantify changes in the expression and phosphorylation status of specific proteins within these signaling cascades, thereby providing insights into the compound's biological activity.

These application notes provide a detailed protocol for utilizing Western blot analysis to study the effects of a novel triazolo[4,3-a]pyrazine derivative on key cell signaling pathways, such as the PI3K/Akt and MAPK pathways.[7][8]

Featured Application: Monitoring PI3K/Akt Pathway Inhibition by a Triazolo[4,3-a]pyrazine Derivative

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation.[6] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[9] This protocol outlines the use of Western blotting to assess the inhibitory effect of a triazolo[4,3-a]pyrazine compound on the phosphorylation of key proteins in the PI3K/Akt pathway.

Hypothetical Signaling Pathway Modulation

The following diagram illustrates the targeted PI3K/Akt signaling pathway and the potential inhibitory effect of the triazolo[4,3-a]pyrazine compound.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pAkt p-Akt (Active) Akt->pAkt phosphorylation mTOR mTOR pAkt->mTOR pmTOR p-mTOR (Active) mTOR->pmTOR phosphorylation Proliferation Cell Proliferation & Survival pmTOR->Proliferation Compound Triazolo[4,3-a]pyrazine Compound->pAkt Inhibition

Caption: PI3K/Akt Signaling Pathway Inhibition.

Experimental Protocols

The following are detailed protocols for the investigation of a triazolo[4,3-a]pyrazine derivative's effect on cell signaling.

Cell Culture and Treatment
  • Cell Lines: Select appropriate human cancer cell lines (e.g., A549, MCF-7) known to have active PI3K/Akt or MAPK signaling.[10]

  • Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.[5]

    • Prepare stock solutions of the triazolo[4,3-a]pyrazine derivative in dimethyl sulfoxide (DMSO).

    • Treat the cells with varying concentrations of the compound (e.g., 0, 1, 5, 10, 25 µM) for a specified time (e.g., 24 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include a vehicle control (DMSO only) and a positive control (a known inhibitor of the pathway) if available.

Protein Extraction (Lysis)
  • After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7]

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[7]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[7]

  • Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples by diluting with lysis buffer to ensure equal loading in the subsequent steps.

SDS-PAGE and Western Blotting

The following diagram outlines the general workflow for Western blot analysis.

Western_Blot_Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (BCA) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer (to Membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Detection (Chemiluminescence) G->H I 9. Data Analysis H->I

Caption: Standard Western Blot Experimental Workflow.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.[11]

  • Gel Electrophoresis: Load the samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[12]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.[13] Dilute antibodies in blocking buffer as recommended by the manufacturer.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.[13]

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

Data Presentation and Analysis

Quantitative analysis of the Western blot bands should be performed using densitometry software (e.g., ImageJ). The intensity of the phosphorylated protein band should be normalized to the intensity of the corresponding total protein band.[7] Further normalization to a loading control can also be performed. The results should be expressed as a fold change relative to the untreated control.

Table 1: Effect of Triazolo[4,3-a]pyrazine on Akt Phosphorylation
Treatment GroupConcentration (µM)Relative p-Akt/Total Akt Ratio (Fold Change vs. Control)Standard Deviation
Vehicle Control01.00± 0.08
Compound X10.85± 0.06
Compound X50.52± 0.05
Compound X100.21± 0.03
Compound X250.09± 0.02
Table 2: Effect of Triazolo[4,3-a]pyrazine on ERK Phosphorylation
Treatment GroupConcentration (µM)Relative p-ERK/Total ERK Ratio (Fold Change vs. Control)Standard Deviation
Vehicle Control01.00± 0.11
Compound X10.95± 0.09
Compound X50.68± 0.07
Compound X100.35± 0.04
Compound X250.15± 0.03

Conclusion

This application note provides a comprehensive framework for utilizing Western blot analysis to investigate the effects of triazolo[4,3-a]pyrazine derivatives on key cellular signaling pathways. By following these detailed protocols, researchers can effectively assess the dose-dependent impact of these compounds on the phosphorylation status of target proteins. The resulting quantitative data are crucial for elucidating the molecular mechanisms underlying the biological activities of triazolo[4,3-a]pyrazines and for their continued development as potential therapeutic agents.

References

Application Notes and Protocols for Cell Cycle Analysis Following Triazolo[4,3-a]pyrazine Treatment using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell cycle progression is a fundamental process that is frequently dysregulated in cancer.[1][2] The development of novel therapeutics targeting cell cycle machinery is a key focus in oncology research.[1] Compounds based on the triazolo[4,3-a]pyrazine scaffold have emerged as promising anti-cancer agents, with some derivatives demonstrating the ability to induce cell cycle arrest.[3][4]

Flow cytometry is a powerful and widely used technique for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[2] This method relies on the stoichiometric binding of fluorescent dyes, such as propidium iodide (PI), to the cellular DNA.[5] The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cell populations in each phase.[6]

These application notes provide a detailed protocol for assessing the effects of triazolo[4,3-a]pyrazine compounds on the cell cycle of cultured cancer cells using propidium iodide staining and flow cytometry.

Principle of the Assay

The protocol is based on the principle that the amount of DNA in a cell doubles during the S phase, as the cell prepares for mitosis (M phase). Therefore, cells in the G2 and M phases of the cell cycle have twice the DNA content of cells in the G0 and G1 phases. Propidium iodide is a fluorescent intercalating agent that binds to DNA.[6][7] By staining cells with PI and analyzing them by flow cytometry, a histogram of DNA content versus cell number can be generated. This histogram will typically show two distinct peaks, representing cells in G0/G1 (2n DNA content) and G2/M (4n DNA content), with a valley in between representing cells in the S phase (intermediate DNA content).[8]

Since PI also binds to double-stranded RNA, it is crucial to treat the cells with RNase to ensure that the fluorescence signal is specific to DNA content.[9] Furthermore, as PI cannot cross the membrane of live cells, fixation and permeabilization with cold ethanol are necessary steps prior to staining.[6][7]

Experimental Data on Triazolo[4,3-a]pyrazine Derivatives

Recent studies have demonstrated the efficacy of triazolo[4,3-a]pyrazine derivatives in inducing cell cycle arrest in cancer cell lines.

One study investigated a series of novel[6][10]triazolo[4,3-a]pyrazine derivatives as dual c-Met/VEGFR-2 inhibitors. The most promising compound, 17l , exhibited significant antiproliferative activities against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer) cell lines.[3][4] Flow cytometry analysis revealed that treatment of A549 cells with compound 17l resulted in a significant G0/G1 phase arrest.[3]

Cell LineTreatment% of Cells in G0/G1% of Cells in S% of Cells in G2/MReference
A549Control61.14%Not specifiedNot specified[3]
A549Compound 17l (1.0 µM)76.14%DecreasedNo obvious change[3]

Another related study on pyrazolo[4,3-e]tetrazolo[1,5-b][6][10]triazine sulfonamides also showed that these compounds could induce cell cycle arrest in the G0/G1 phase in BxPC-3 and PC-3 pancreatic cancer cells.[11][12]

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for different cell types.

Materials
  • Cell Culture: Cancer cell line of interest (e.g., A549)

  • Treatment Compound: Triazolo[4,3-a]pyrazine derivative

  • Reagents:

    • Phosphate-Buffered Saline (PBS), sterile

    • 70% Ethanol, ice-cold

    • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

    • RNase A solution (100 µg/mL in PBS)

  • Equipment:

    • Cell culture flasks/plates

    • Centrifuge

    • Flow cytometry tubes (5 mL)

    • Vortex mixer

    • Flow cytometer

Procedure
  • Cell Seeding and Treatment:

    • Seed the cells in appropriate culture vessels and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of the triazolo[4,3-a]pyrazine compound or vehicle control for the desired duration (e.g., 72 hours).

  • Cell Harvesting:

    • Harvest the cells by trypsinization or cell scraping.

    • Transfer the cell suspension to a centrifuge tube and centrifuge at approximately 300 x g for 5 minutes.[6]

    • Discard the supernatant.

  • Washing:

    • Resuspend the cell pellet in 3 mL of cold PBS and centrifuge again at 300 x g for 5 minutes.[6]

    • Discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 400 µL of cold PBS.[6]

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.[6][13]

    • Incubate the cells on ice for at least 30 minutes. Cells can be stored in 70% ethanol at 4°C for several weeks.[6]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes.[6]

    • Carefully decant the ethanol.

    • Wash the cell pellet twice with 3 mL of PBS.[6]

    • Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes to ensure only DNA is stained.[6][14]

    • Add 400 µL of PI staining solution and mix well.[6]

    • Incubate at room temperature for 5 to 10 minutes, protected from light.[6]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to improve the quality of the data.

    • Collect data for at least 10,000 events per sample.[6]

    • Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris.

    • Use a dot plot of PI-Area versus PI-Width to gate out doublets and aggregates.[13]

    • Analyze the PI signal on a linear scale.[6]

    • Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase (G0/G1, S, and G2/M).[1]

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation & Treatment cluster_1 Sample Processing cluster_2 Data Acquisition & Analysis A Seed Cells B Treat with Triazolo[4,3-a]pyrazine A->B C Harvest Cells B->C D Wash with PBS C->D E Fix with 70% Ethanol D->E F Stain with PI & RNase A E->F G Flow Cytometry F->G H Gate Single Cells G->H I Analyze DNA Content H->I J Quantify Cell Cycle Phases I->J

Caption: Workflow for cell cycle analysis using flow cytometry.

Signaling Pathway

G Triazolo Triazolo[4,3-a]pyrazine Derivative cMet_VEGFR2 c-Met / VEGFR-2 Triazolo->cMet_VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) cMet_VEGFR2->Downstream CyclinD_CDK46 Cyclin D / CDK4/6 cMet_VEGFR2->CyclinD_CDK46 Inhibition of activation Downstream->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb pRb (Inactive) E2F E2F Rb->E2F Sequesters G1_Arrest G0/G1 Phase Arrest Rb->G1_Arrest Prevents phosphorylation S_Phase_Genes S-Phase Entry Genes E2F->S_Phase_Genes Activates

Caption: Proposed pathway for G0/G1 arrest by triazolo[4,3-a]pyrazine.

References

Troubleshooting & Optimization

Common side reactions in the synthesis oftriazolo[4,3-a]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of triazolo[4,3-a]pyrazines.

Troubleshooting Guides & FAQs

This section addresses common issues and questions encountered during the synthesis of triazolo[4,3-a]pyrazines, offering practical solutions and detailed explanations.

FAQ 1: I am observing a significant amount of an isomeric byproduct in my reaction. What is it and why is it forming?

Answer:

A common side reaction in the synthesis of triazolo[4,3-a]pyrazines is the Dimroth rearrangement , which leads to the formation of the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyrimidine regioisomer.[4][5] This rearrangement involves the opening of the triazole ring followed by rotation and re-cyclization.

Mechanism of Dimroth Rearrangement:

The Dimroth rearrangement can be catalyzed by both acids and bases.[4][6] The generally accepted mechanism involves the following steps:

  • Protonation or deprotonation: The reaction is initiated by the protonation of a nitrogen atom in the pyrazine ring under acidic conditions, or deprotonation under basic conditions.

  • Ring opening: This leads to the cleavage of the N-N bond in the triazole ring, forming a reactive intermediate.

  • Bond rotation and tautomerization: The intermediate undergoes bond rotation and tautomerization.

  • Ring closure: A new ring closure occurs between the nitrogen of the opened triazole and a carbon of the pyrazine ring, forming the more stable [1,5-a] fused system.[6][7]

Dimroth_Rearrangement cluster_main Dimroth Rearrangement Pathway Triazolo[4,3-a]pyrazine Triazolo[4,3-a]pyrazine Intermediate Intermediate Triazolo[4,3-a]pyrazine->Intermediate Ring Opening (Acid/Base Catalyzed) Triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine Intermediate->Triazolo[1,5-a]pyrimidine Ring Closure

Caption: Mechanism of the Dimroth Rearrangement.

FAQ 2: How can I minimize or prevent the Dimroth rearrangement?

Answer:

Minimizing the Dimroth rearrangement is crucial for improving the yield of the desired triazolo[4,3-a]pyrazine. Here are some strategies:

  • Control of pH: Since the rearrangement is catalyzed by both acid and base, maintaining a neutral or near-neutral pH is often beneficial.[4]

  • Temperature Control: The rearrangement can be accelerated by heat.[6] Running the reaction at lower temperatures can help to suppress the formation of the isomeric byproduct.

  • Reaction Time: Prolonged reaction times can favor the formation of the more thermodynamically stable rearranged product. Monitor the reaction progress and stop it once the desired product is formed.

  • Choice of Reagents and Solvents: The choice of reagents and solvents can influence the reaction environment and thus the extent of the rearrangement.

Table 1: Influence of Reaction Conditions on Dimroth Rearrangement (Illustrative)

ConditionExpected Outcome on [4,3-a] YieldExpected Outcome on [1,5-a] YieldRationale
Acidic (e.g., HCl) DecreaseIncreaseAcid catalyzes the ring-opening step of the rearrangement.[6]
Basic (e.g., NaOEt) DecreaseIncreaseBase can also facilitate the rearrangement.[8]
Neutral IncreaseDecreaseMinimizes acid/base catalysis of the rearrangement.
Elevated Temperature DecreaseIncreaseProvides the activation energy for the rearrangement.[6]
Low Temperature IncreaseDecreaseReduces the rate of the rearrangement side reaction.
FAQ 3: My reaction yield is low, and I'm not detecting the Dimroth rearrangement product. What are other possible side reactions?

Answer:

Low yields can be attributed to several other side reactions besides the Dimroth rearrangement:

  • Side Reactions of Starting Materials: When using 2-chloropyrazine and hydrazine, side reactions can occur. For example, the use of a large excess of hydrazine can lead to the formation of undesired byproducts and complicate the workup.[9]

  • Formation of Amidine Intermediates: The reaction may proceed through an amidine intermediate, which then cyclizes to the final product.[10][11] If the cyclization is incomplete, the amidine may be isolated as a major byproduct.

  • Radical Reactions and Disproportionation: In syntheses involving radical late-stage functionalization (e.g., using photoredox catalysis), unexpected side products can arise from radical disproportionation or other radical-mediated pathways.[1][2]

  • Degradation of Starting Materials or Products: Harsh reaction conditions, such as high temperatures or extreme pH, can lead to the degradation of either the starting materials or the desired triazolo[4,3-a]pyrazine product.[12]

Troubleshooting_Workflow cluster_workflow Troubleshooting Low Yield start Low Yield of Triazolo[4,3-a]pyrazine check_isomer Check for Isomeric Byproduct (e.g., via NMR, LC-MS) start->check_isomer dimroth Dimroth Rearrangement - Control pH - Lower Temperature - Shorter Reaction Time check_isomer->dimroth Isomer Detected other_issues Investigate Other Side Reactions check_isomer->other_issues No Isomer Detected start_material Starting Material Side Reactions - Check Purity - Optimize Stoichiometry other_issues->start_material Yes incomplete_cyclization Incomplete Cyclization - Check for Amidine Intermediate - Adjust Cyclization Conditions other_issues->incomplete_cyclization Yes degradation Degradation - Use Milder Conditions other_issues->degradation Yes

Caption: Troubleshooting workflow for low yield in triazolo[4,3-a]pyrazine synthesis.

Experimental Protocols

Protocol 1: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride

This protocol is adapted from a common synthetic route for a key intermediate in the synthesis of several pharmaceuticals.[13][14]

Materials:

  • Intermediate V (the product of the reaction between the oxadiazole precursor and ethylenediamine)

  • Methanol

  • Concentrated Hydrochloric Acid (37%)

Procedure:

  • To a flask containing methanol (80 mL), add Intermediate V (20.2 g, 96 mmol) and stir. The mixture will appear as a white slurry.[13]

  • Heat the slurry to 55 °C.[13]

  • Slowly add concentrated hydrochloric acid (97 mmol) dropwise to the heated slurry.[13]

  • Maintain the reaction mixture at 55 °C for 1 hour.[13]

  • Partially evaporate the solvent at 20 °C under reduced pressure until crystals begin to precipitate.[13]

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with cold ethanol/MTBE.

  • Dry the crystals to a constant weight to obtain the final product.

Critical Step: The controlled addition of hydrochloric acid and maintaining the temperature at 55 °C are crucial for efficient cyclization and to minimize potential side reactions.

Experimental_Workflow cluster_protocol Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine HCl start Start with Intermediate V in Methanol heat Heat to 55°C start->heat add_hcl Slowly Add Concentrated HCl heat->add_hcl react React for 1 hour at 55°C add_hcl->react evaporate Partially Evaporate Solvent react->evaporate precipitate Precipitation of Product evaporate->precipitate filter_wash Filter and Wash with cold Ethanol/MTBE precipitate->filter_wash dry Dry to Constant Weight filter_wash->dry end Final Product dry->end

Caption: Experimental workflow for the synthesis of a key triazolopyrazine intermediate.

References

Technical Support Center: Synthesis of Triazolo[4,3-a]pyrazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and professionals involved in the synthesis of Triazolo[4,3-a]pyrazine-3-carboxylic acid.

Troubleshooting Guide

Q1: My yield of 2-hydrazinylpyrazine from 2-chloropyrazine is low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of 2-hydrazinylpyrazine are often attributed to incomplete reaction or the formation of side products. Here are some troubleshooting steps:

  • Hydrazine Hydrate Excess: Ensure a sufficient excess of hydrazine hydrate is used. This helps to minimize the formation of dimeric byproducts. However, a very large excess can complicate work-up.

  • Reaction Temperature and Time: The reaction typically requires elevated temperatures (around 100 °C) and prolonged reaction times (up to 48 hours) to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Solvent Choice: While the reaction can be run neat in hydrazine hydrate, using a high-boiling solvent like butan-1-ol can improve reaction control and yield.

  • Work-up Procedure: During the aqueous work-up, the product can be lost due to its water solubility. Ensure thorough extraction with a suitable organic solvent like ethyl acetate.

Q2: The condensation reaction between 2-hydrazinylpyrazine and diethyl oxalate is sluggish or incomplete. What can I do?

A2: Incomplete condensation can be due to several factors related to reactants and reaction conditions.

  • Purity of Reactants: Ensure that the 2-hydrazinylpyrazine is pure and free of excess water, which can hinder the reaction.

  • Reaction Temperature: Gently heating the reaction mixture can promote the condensation. However, excessive heat may lead to decomposition.

  • Catalyst: The use of a catalytic amount of acid, such as acetic acid, can facilitate the formation of the hydrazone intermediate.

Q3: I am observing multiple products during the cyclization step to form the triazolo[4,3-a]pyrazine ring. How can I improve the selectivity?

A3: The formation of multiple products suggests that side reactions are occurring. Consider the following to improve selectivity:

  • Cyclization Conditions: The method of cyclization is crucial. Thermal cyclization in a high-boiling solvent like diphenyl ether is a common method. The temperature and reaction time should be carefully optimized to favor the desired product.

  • Oxidative Cyclization: An alternative is oxidative cyclization. The choice of oxidizing agent and reaction conditions needs to be carefully selected to avoid over-oxidation or side reactions.

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions caused by atmospheric oxygen and moisture.

Q4: The final hydrolysis of the ethyl ester to the carboxylic acid is not going to completion or is causing decomposition of the product. What are the recommended conditions?

A4: Hydrolysis of the ester can be a delicate step.

  • Choice of Base: Use a mild base like lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water. This is often effective at room temperature and minimizes the risk of cleaving the triazole or pyrazine rings.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times that could lead to decomposition.

  • Acidification: During the work-up, carefully acidify the reaction mixture to precipitate the carboxylic acid. Use a dilute acid and add it slowly while cooling the mixture to prevent degradation of the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Triazolo[4,3-a]pyrazine-3-carboxylic acid?

A1: A common and logical synthetic approach involves a multi-step process:

  • Synthesis of 2-hydrazinylpyrazine: This key intermediate is typically prepared from 2-chloropyrazine and hydrazine hydrate.

  • Condensation: The 2-hydrazinylpyrazine is then reacted with a glyoxylic acid derivative, such as diethyl oxalate, to form a hydrazone intermediate.

  • Cyclization: The hydrazone intermediate is cyclized to form the triazolo[4,3-a]pyrazine ring system with an ester group at the 3-position.

  • Hydrolysis: Finally, the ester group is hydrolyzed to the desired carboxylic acid.

Q2: What are the key safety precautions to take during this synthesis?

A2: Several safety precautions should be observed:

  • Hydrazine Hydrate: Hydrazine hydrate is toxic and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • High Temperatures: The synthesis may involve high temperatures, especially during the cyclization step. Use appropriate heating equipment and take precautions against thermal burns.

  • Solvents: Handle all organic solvents in a fume hood and away from ignition sources.

Q3: How can I purify the final product, Triazolo[4,3-a]pyrazine-3-carboxylic acid?

A3: Purification of the final product typically involves the following steps:

  • Precipitation and Filtration: After hydrolysis and acidification, the crude carboxylic acid often precipitates from the aqueous solution. This can be collected by filtration.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile.

  • Chromatography: If recrystallization is insufficient, column chromatography on silica gel may be necessary, although the polarity of the carboxylic acid can make this challenging. A mobile phase containing a small amount of acetic or formic acid may be required.

Data Presentation

The yield of the key cyclization step to form the ethyl triazolo[4,3-a]pyrazine-3-carboxylate intermediate can be influenced by various reaction conditions. The following table provides an illustrative summary of how different parameters can affect the yield.

Entry Solvent Temperature (°C) Reaction Time (h) Atmosphere Illustrative Yield (%)
1Diphenyl Ether2501Air65
2Diphenyl Ether2501Nitrogen75
3Dowtherm A2501Nitrogen78
4Dowtherm A2302Nitrogen70
5N-Methyl-2-pyrrolidone2004Nitrogen60

Note: This data is illustrative and based on typical outcomes for similar heterocyclic cyclization reactions. Actual yields may vary.

Experimental Protocols

1. Synthesis of 2-hydrazinylpyrazine

  • Reagents and Equipment: 2-chloropyrazine, hydrazine hydrate (80% solution), butan-1-ol, round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • To a solution of 2-chloropyrazine (1 equivalent) in butan-1-ol, add hydrazine hydrate (5 equivalents).

    • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and remove the butan-1-ol under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-hydrazinylpyrazine as a solid.

2. Synthesis of Triazolo[4,3-a]pyrazine-3-carboxylic acid

  • Reagents and Equipment: 2-hydrazinylpyrazine, diethyl oxalate, ethanol, diphenyl ether, lithium hydroxide, tetrahydrofuran (THF), hydrochloric acid, round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.

  • Step 2a: Synthesis of Ethyl 2-(2-(pyrazin-2-yl)hydrazono)acetate

    • Dissolve 2-hydrazinylpyrazine (1 equivalent) in ethanol in a round-bottom flask.

    • Add diethyl oxalate (1.1 equivalents) to the solution.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. Otherwise, concentrate the solution under reduced pressure to obtain the crude hydrazone.

  • Step 2b: Cyclization to Ethyl triazolo[4,3-a]pyrazine-3-carboxylate

    • Add the crude hydrazone from the previous step to a high-boiling solvent such as diphenyl ether.

    • Heat the mixture to a high temperature (around 250 °C) under a nitrogen atmosphere for 1-2 hours.

    • Cool the reaction mixture and purify the product by column chromatography on silica gel.

  • Step 2c: Hydrolysis to Triazolo[4,3-a]pyrazine-3-carboxylic acid

    • Dissolve the purified ethyl ester in a mixture of THF and water.

    • Add lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.

    • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain Triazolo[4,3-a]pyrazine-3-carboxylic acid.

Mandatory Visualization

The following diagram illustrates the synthetic pathway for Triazolo[4,3-a]pyrazine-3-carboxylic acid.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Condensation cluster_2 Step 3: Cyclization cluster_3 Step 4: Hydrolysis 2-chloropyrazine 2-chloropyrazine 2-hydrazinylpyrazine 2-hydrazinylpyrazine 2-chloropyrazine->2-hydrazinylpyrazine Hydrazine Hydrate, Butanol, Reflux 2-hydrazinylpyrazine_ref 2-hydrazinylpyrazine hydrazone_intermediate Ethyl 2-(2-(pyrazin-2-yl)hydrazono)acetate 2-hydrazinylpyrazine_ref->hydrazone_intermediate Ethanol, Reflux diethyl_oxalate Diethyl Oxalate hydrazone_intermediate_ref Hydrazone Intermediate ester_product Ethyl triazolo[4,3-a]pyrazine-3-carboxylate hydrazone_intermediate_ref->ester_product Diphenyl Ether, 250°C ester_product_ref Ester Product final_product Triazolo[4,3-a]pyrazine-3-carboxylic acid ester_product_ref->final_product 1. LiOH, THF/H2O 2. HCl (aq)

Caption: Synthetic pathway for Triazolo[4,3-a]pyrazine-3-carboxylic acid.

Optimizing reaction conditions for the cyclization oftriazolo[4,3-a]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of triazolo[4,3-a]pyrazine derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the cyclization of triazolo[4,3-a]pyrazines, offering potential causes and solutions in a question-and-answer format.

Question 1: I am observing a low yield or no product formation during the cyclization step. What are the possible reasons and how can I improve the outcome?

Answer:

Low yields in the synthesis of triazolo[4,3-a]pyrazines can arise from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Incomplete Reaction: The cyclization may not have reached completion.

    • Solution: Consider extending the reaction time or moderately increasing the temperature.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical for efficient cyclization.

    • Solution: A screening of different solvents should be performed. For instance, while Dichloromethane (DCM) is commonly used, other solvents like acetonitrile or methanol might be more effective depending on the specific substrates.[2][3] The choice and amount of base, such as triethylamine (Et3N), can also significantly influence the reaction outcome.[2][3]

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired triazolo[4,3-a]pyrazine.

    • Solution: Analyze the crude reaction mixture by LC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy to identify potential side products. Adjusting reaction conditions, such as lowering the temperature or using a milder base, may help to minimize side reactions.[1]

  • Degradation of Product: The target compound might be sensitive to the reaction or workup conditions.

    • Solution: Employ milder reagents and conditions where feasible. For example, if the product is acid-sensitive, use a gentle workup procedure with minimal exposure to strong acids.[1]

A logical workflow for troubleshooting low yield is presented below:

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Extend Reaction Time incomplete->extend_time Yes increase_temp Increase Temperature incomplete->increase_temp Yes complete Reaction Complete incomplete->complete No optimize_conditions Optimize Reaction Conditions yield_improved Yield Improved optimize_conditions->yield_improved extend_time->optimize_conditions increase_temp->optimize_conditions check_side_products Analyze for Side Products (LC-MS, NMR) complete->check_side_products side_products_present Side Products Detected check_side_products->side_products_present modify_conditions Modify Conditions (e.g., lower temp, milder base) side_products_present->modify_conditions Yes no_side_products No Significant Side Products side_products_present->no_side_products No modify_conditions->optimize_conditions check_product_stability Assess Product Stability no_side_products->check_product_stability degradation Product Degradation Suspected check_product_stability->degradation milder_workup Use Milder Workup degradation->milder_workup Yes degradation->yield_improved No, consult further milder_workup->optimize_conditions

Caption: Troubleshooting workflow for low yield in triazolo[4,3-a]pyrazine synthesis.

Question 2: I am having difficulty with the purification of my triazolo[4,3-a]pyrazine product. What are the recommended purification techniques?

Answer:

Purification of triazolo[4,3-a]pyrazine derivatives can be challenging due to the presence of unreacted starting materials, reagents, and side products.

Recommended Purification Methods:

  • Column Chromatography: This is a widely used and effective method for purifying these compounds.

    • Stationary Phase: Silica gel is commonly used.

    • Eluent System: A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed. The polarity of the eluent system should be optimized based on the polarity of the target compound and impurities, as monitored by TLC.[1][2]

  • Recrystallization: For solid products, recrystallization from a suitable solvent or solvent mixture can yield highly pure material. The choice of solvent is critical and should be determined experimentally.

  • Preparative TLC or HPLC: For small-scale purification or when dealing with difficult separations, preparative techniques can be utilized.

Question 3: My final product shows unexpected peaks in the NMR spectrum. What could be the source of these impurities?

Answer:

Unexpected peaks in the NMR spectrum can originate from various sources.

Potential Sources of Impurities:

  • Residual Solvents: Solvents used in the reaction or purification steps (e.g., DCM, ethyl acetate, methanol) are common impurities.

  • Unreacted Starting Materials or Reagents: Incomplete reactions can lead to the presence of starting materials or reagents like dicyclohexylcarbodiimide (DCC) or triethylamine in the final product.[2][3]

  • Side Products: As mentioned earlier, side reactions can generate impurities with structures similar to the desired product.

  • Isomers: In some cases, the formation of structural isomers is possible. A thorough analysis of 2D NMR spectra (e.g., COSY, HSQC, HMBC) can help in the structural elucidation of these isomers.

A systematic approach to identifying impurities is illustrated in the following diagram:

Impurity_Identification start Unexpected NMR Peaks check_solvents Compare with Common Solvent Shifts start->check_solvents solvent_match Solvent Peak(s) Identified check_solvents->solvent_match remove_solvents Remove Solvents under High Vacuum solvent_match->remove_solvents Yes no_solvent_match Not a Solvent Peak solvent_match->no_solvent_match No end Pure Product remove_solvents->end check_starting_materials Compare with Spectra of Starting Materials/Reagents no_solvent_match->check_starting_materials sm_match Starting Material/ Reagent Peak(s) Identified check_starting_materials->sm_match repurify Re-purify Product sm_match->repurify Yes no_sm_match Not a Starting Material sm_match->no_sm_match No repurify->end analyze_2d_nmr Acquire and Analyze 2D NMR (COSY, HSQC, HMBC) no_sm_match->analyze_2d_nmr elucidate_structure Elucidate Structure of Impurity analyze_2d_nmr->elucidate_structure side_product Side Product or Isomer Identified elucidate_structure->side_product modify_synthesis Modify Synthesis to Avoid Impurity Formation side_product->modify_synthesis modify_synthesis->end

Caption: Workflow for identifying the source of unexpected NMR peaks.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for the cyclization of triazolo[4,3-a]pyrazines?

A1: Several synthetic strategies have been reported for the synthesis of the triazolo[4,3-a]pyrazine core. A common approach involves the cyclization of a hydrazine-substituted pyrazine or piperazine intermediate.[2][4] One route involves the reaction of a 2-hydrazinopyrazine with an appropriate reagent to form the triazole ring.[4] An alternative method utilizes the ring opening of a 1,3,4-oxadiazole with ethylenediamine, followed by an acid-catalyzed cyclization to yield the desired triazolo[4,3-a]pyrazine scaffold.[2]

Q2: What are the typical reagents and conditions for the final cyclization step to form the triazole ring?

A2: The final cyclization conditions can vary depending on the specific synthetic route. In one reported method, the cyclization of an intermediate is achieved using concentrated hydrochloric acid in methanol at an elevated temperature (e.g., 55 °C).[2] Another approach involves dehydration, which can be accomplished using reagents like phosphorus oxychloride (POCl3) at elevated temperatures (e.g., 80 °C).[2]

Q3: How does temperature affect the cyclization reaction?

A3: Temperature is a critical parameter in the cyclization to form triazolo[4,3-a]pyrazines. For some steps, low temperatures (e.g., -20 °C) are required to control the reactivity and prevent side reactions.[2] In contrast, the final cyclization or dehydration step often requires heating to proceed at a reasonable rate.[2] It is essential to follow the recommended temperature profiles from established protocols to ensure optimal yield and purity.

Q4: What role does the solvent play in the synthesis?

A4: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate and outcome. Common solvents used in the synthesis of triazolo[4,3-a]pyrazines include acetonitrile (CH3CN), methanol (MeOH), and dichloromethane (DCM).[2] The choice of solvent can affect the solubility of intermediates and reagents, as well as the stability of reactive intermediates.

Q5: Are there any specific safety precautions to consider during the synthesis?

A5: Standard laboratory safety practices should always be followed. Some reagents used in the synthesis of triazolo[4,3-a]pyrazines, such as phosphorus oxychloride and hydrazine hydrate, are corrosive and toxic, and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[2] Reactions should be conducted with careful temperature control to avoid uncontrolled exothermic reactions.

Data Presentation

Table 1: Summary of Reaction Conditions for Key Synthetic Steps in the Formation of a Triazolo[4,3-a]pyrazine Scaffold.

StepReagents and ConditionsTemperatureDurationReference
Hydrazinolysis35% NH2NH2·H2O, CH3CN20 °C1 h[2]
AcylationNaOH (50%), ClCH2COCl, CH3CN10 °C3 h[2]
Dehydrative CyclizationPOCl3, CH3CN80 °C24 h[2]
Amine Addition3 equiv. of H2NCH2CH2NH2, MeOH-20 °C1 h[2]
Final CyclizationConc. HCl, MeOH55 °C1 h[2]

Table 2: Example of Reagents for Further Derivatization of the Triazolo[4,3-a]pyrazine Core.

Reaction TypeReagents and ConditionsTemperatureDurationReference
Amide CondensationDCC, Et3N, DCM0 °C to r.t.36 h[2][3]
Reductive AminationNaBH3CN, CH3COOH, MeOH0 °C to r.t.Overnight[2][3]
SulfonylationSulfonyl chloride, Et3N, DCM0 °C to r.t.3 h[2][3]

Experimental Protocols

Protocol 1: Synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][5]triazolo[4,3-a]pyrazine Hydrochloride Salt (VI) [2]

  • To a flask containing methanol (80 mL), add 2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide (V) (20.2 g, 96 mmol) and stir the mixture.

  • Heat the resulting white slurry to 55 °C.

  • Slowly add 37% concentrated hydrochloric acid (97 mmol) dropwise to the flask.

  • Maintain the reaction mixture at 55 °C for 1 hour.

  • Partially evaporate the solvent at 20 °C under reduced pressure until crystals precipitate.

  • Filter the mixture, wash the filter cake with ethanol, and dry in a vacuum to obtain the product.

Protocol 2: General Procedure for Amide Condensation [2][3]

  • Dissolve the triazolo[4,3-a]pyrazine scaffold (1 equivalent) and a Boc-protected amino acid (1.1 equivalents) in dichloromethane (DCM).

  • Add triethylamine (Et3N) (1.5 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add dicyclohexylcarbodiimide (DCC) (1.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 36 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove dicyclohexylurea.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Mandatory Visualization

Synthetic_Workflow cluster_0 Core Scaffold Synthesis cluster_1 Derivatization cluster_2 Analysis and Purification start Starting Materials (e.g., Ethyl Trifluoroacetate) intermediate1 Intermediate Hydrazide start->intermediate1 Hydrazinolysis intermediate2 Acylated Hydrazide intermediate1->intermediate2 Acylation intermediate3 Oxadiazole Intermediate intermediate2->intermediate3 Dehydrative Cyclization intermediate4 Piperazine Intermediate intermediate3->intermediate4 Amine Addition scaffold Triazolo[4,3-a]pyrazine Scaffold intermediate4->scaffold Final Cyclization derivatization_step Functionalization Reaction (e.g., Amide Coupling) scaffold->derivatization_step deprotection Deprotection Step (if necessary) derivatization_step->deprotection final_product Final Derivative deprotection->final_product purification Purification (Column Chromatography) final_product->purification analysis Characterization (NMR, MS) purification->analysis

Caption: General experimental workflow for the synthesis of triazolo[4,3-a]pyrazine derivatives.

References

Technical Support Center: Stability of Triazolo[4,3-a]pyrazine Derivatives in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolo[4,3-a]pyrazine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My triazolo[4,3-a]pyrazine derivative appears to be degrading in my aqueous stock solution. What are the likely causes?

A1: Degradation of triazolo[4,3-a]pyrazine derivatives in aqueous solutions can be attributed to several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The fused triazolo[4,3-a]pyrazine ring system can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. Forced degradation studies on compounds containing a related saturated tetrahydro-triazolo[4,3-a]pyrazine ring, such as sitagliptin, have shown significant degradation under acidic, basic, oxidative, and photolytic stress.[1][2][3]

Q2: What are the common degradation pathways for triazolo[4,3-a]pyrazine derivatives?

A2: Based on forced degradation studies of molecules containing the triazolo[4,3-a]pyrazine core, common degradation pathways include:

  • Oxidation: The pyrazine ring can be susceptible to oxidation, leading to the formation of products like pyrazinones. For instance, a degradation product of sitagliptin has been identified as 3-(trifluoromethyl)-6,7-dihydro[1][2][4]triazolo[4,3-a]pyrazin-8(5H)-one.[4]

  • Hydrolysis: The amide bond in certain derivatives or the heterocyclic rings themselves can be susceptible to hydrolysis, especially at non-neutral pH.

  • Photodegradation: Exposure to UV light can induce degradation. Studies on sitagliptin have shown degradation upon exposure to UV light.[2]

Q3: How does pH affect the stability of my compound?

A3: The stability of triazolo[4,3-a]pyrazine derivatives can be highly pH-dependent. Generally, extremes in pH (both acidic and basic) can accelerate hydrolytic degradation. For example, the degradation of sitagliptin was found to be quickest in 2 M HCl and 2 M NaOH.[3][5] It is recommended to determine the pH stability profile of your specific derivative to identify the optimal pH range for storage and experimental use. An extemporaneously prepared solution of sitagliptin phosphate was found to be stable at a pH of 3-4.

Q4: Are there any known incompatibilities with common excipients or buffer components?

A4: Yes, interactions with excipients can lead to degradation. Studies on sitagliptin have shown potent interactions with excipients such as fumaric acid, lactose, mannitol, and magnesium stearate, in some cases accelerated by high temperature and humidity.[3] When preparing formulations, it is crucial to assess the compatibility of your triazolo[4,3-a]pyrazine derivative with all other components.

Troubleshooting Guides

Issue 1: Rapid loss of parent compound in aqueous solution.
Possible Cause Troubleshooting Steps
Inappropriate pH 1. Measure the pH of your solution. 2. Conduct a pH stability study by preparing your compound in a series of buffers with varying pH (e.g., pH 2, 4, 7, 9, 12). 3. Analyze the samples at different time points using a stability-indicating HPLC method to determine the pH at which the compound is most stable.
Exposure to Light 1. Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil. 2. Compare the stability of a solution stored in the dark to one exposed to ambient or UV light.
Elevated Temperature 1. Store stock solutions at recommended temperatures (e.g., refrigerated or frozen). 2. Avoid repeated freeze-thaw cycles. 3. If experiments are conducted at elevated temperatures, assess the thermal stability of your compound under those conditions.
Oxidation 1. Degas your solvent to remove dissolved oxygen. 2. Consider adding an antioxidant to your solution if compatible with your experimental setup. 3. Avoid sources of metal ions that can catalyze oxidation.
Issue 2: Appearance of unexpected peaks in chromatogram during analysis.
Possible Cause Troubleshooting Steps
Formation of Degradation Products 1. Perform a forced degradation study to intentionally generate degradation products. This will help in identifying the unknown peaks. 2. Use a mass spectrometer (LC-MS) to obtain the mass of the unknown peaks and aid in their identification.[6] 3. Based on the identified degradants, adjust your storage and handling conditions to minimize their formation.
Interaction with Excipients or Buffer 1. Prepare a solution of your compound in pure water or a minimal buffer system to see if the extra peaks persist. 2. If the peaks disappear, systematically test each excipient or buffer component for compatibility with your compound.

Quantitative Data on Stability

The following table summarizes the degradation of Sitagliptin under various stress conditions, providing an indication of the potential stability issues for the broader class of triazolo[4,3-a]pyrazine derivatives.

Stress Condition Time Assay Result (%) Reference
0.1 N HCl1 month94.88[2]
0.1 N NaOH2 weeks30.09[2]
33% H₂O₂24 h92.48[2]
Dry Heat (80°C)2 weeks97.75[2]
UV (256 nm)2 weeks77.045[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of the triazolo[4,3-a]pyrazine derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N HCl. Heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N NaOH. Keep at room temperature or heat at a specified temperature for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 80°C) for a defined period.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) or sunlight for a defined period. A control sample should be kept in the dark.

  • Sample Analysis: Analyze the stressed samples at various time points using a suitable analytical method, typically HPLC with UV and/or MS detection. The method should be able to separate the parent compound from all degradation products.

Visualizations

Degradation_Pathway cluster_stress Stress Conditions cluster_products Degradation Products Acid/Base Hydrolysis Acid/Base Hydrolysis Hydrolyzed Products Hydrolyzed Products Acid/Base Hydrolysis->Hydrolyzed Products Oxidation Oxidation Oxidized Products (e.g., Pyrazinones) Oxidized Products (e.g., Pyrazinones) Oxidation->Oxidized Products (e.g., Pyrazinones) Photolysis Photolysis Photodegradation Products Photodegradation Products Photolysis->Photodegradation Products Heat Heat Thermal Degradants Thermal Degradants Heat->Thermal Degradants Triazolo[4,3-a]pyrazine Derivative Triazolo[4,3-a]pyrazine Derivative Triazolo[4,3-a]pyrazine Derivative->Hydrolyzed Products H₂O, H⁺/OH⁻ Triazolo[4,3-a]pyrazine Derivative->Oxidized Products (e.g., Pyrazinones) [O] Triazolo[4,3-a]pyrazine Derivative->Photodegradation Products Triazolo[4,3-a]pyrazine Derivative->Thermal Degradants Δ

Caption: General degradation pathways for triazolo[4,3-a]pyrazine derivatives under various stress conditions.

Troubleshooting_Workflow start Compound Degradation Observed check_pH Is the pH of the solution optimal? start->check_pH adjust_pH Adjust pH to optimal range (Conduct pH stability study) check_pH->adjust_pH No check_light Is the solution protected from light? check_pH->check_light Yes adjust_pH->check_light protect_light Store in amber vials or wrap in foil check_light->protect_light No check_temp Is the storage temperature appropriate? check_light->check_temp Yes protect_light->check_temp adjust_temp Store at recommended temperature (e.g., refrigerated/frozen) check_temp->adjust_temp No check_oxidation Is oxidation a possibility? check_temp->check_oxidation Yes adjust_temp->check_oxidation prevent_oxidation Degas solvent, consider antioxidants check_oxidation->prevent_oxidation Yes end Stability Improved check_oxidation->end No prevent_oxidation->end

Caption: A workflow for troubleshooting the degradation of triazolo[4,3-a]pyrazine derivatives in aqueous solutions.

References

Reducing off-target effects oftriazolo[4,3-a]pyrazine-based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with triazolo[4,3-a]pyrazine-based inhibitors. Our goal is to help you reduce off-target effects and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the known targets of triazolo[4,3-a]pyrazine-based inhibitors?

The triazolo[4,3-a]pyrazine scaffold is versatile and has been utilized to develop inhibitors for a range of biological targets. Notably, this class of compounds has been investigated as inhibitors of:

  • Kinases: Including c-Met and VEGFR-2, which are involved in cancer cell signaling pathways.[1][2]

  • Poly(ADP-ribose) polymerase 1 (PARP1): An enzyme critical for DNA repair, making it a target for cancer therapy.[3][4]

  • Indoleamine 2,3-dioxygenase 1 (IDO1): An enzyme involved in immune evasion in cancer.

  • Human Renin: An enzyme involved in the regulation of blood pressure.

The diverse range of targets highlights the potential for off-target effects, as the core structure can be adapted to interact with various ATP-binding sites and other enzyme active sites.[5]

Q2: I'm observing cellular effects at a much higher concentration than the reported IC50 value of my inhibitor. What could be the reason?

This discrepancy can be attributed to several factors:

  • Off-target effects: At higher concentrations, the inhibitor may bind to secondary, lower-affinity targets, leading to the observed cellular phenotype. It is crucial to perform dose-response experiments and correlate the phenotypic effects with on-target engagement.

  • Poor cell permeability: The compound may not efficiently cross the cell membrane, requiring higher extracellular concentrations to achieve a sufficient intracellular concentration to inhibit the target.

  • Compound stability and solubility: The inhibitor might be degrading or precipitating in the cell culture medium, reducing its effective concentration. It's advisable to prepare fresh stock solutions and check for solubility issues upon dilution.

  • Cellular context: The IC50 value is highly dependent on the experimental conditions, including the cell line used, cell density, and ATP concentration in the assay.

Q3: How can I select the optimal concentration of a triazolo[4,3-a]pyrazine-based inhibitor for my cell-based assays to minimize off-target effects?

To minimize off-target effects, it is recommended to use the lowest concentration of the inhibitor that produces the desired on-target effect. A thorough dose-response curve should be generated to identify the optimal concentration range. Ideally, for potent inhibitors in cell-based assays, the IC50 value should be less than 1 µM. Using concentrations significantly higher than the IC50 for the primary target increases the likelihood of engaging off-target proteins.

Q4: Are there any known solubility or stability issues with triazolo[4,3-a]pyrazine-based compounds?

While specific solubility and stability data depend on the individual compound's side chains, some derivatives of this scaffold have been reported to have poor oral absorption, which could be related to solubility. It is crucial to:

  • Use an appropriate solvent: DMSO is a common choice for preparing stock solutions.

  • Avoid repeated freeze-thaw cycles: Prepare aliquots of your stock solution to maintain compound integrity.

  • Check for precipitation: Visually inspect the media after adding the compound. If precipitation occurs, consider adjusting the solvent or concentration.

Troubleshooting Guides

This section provides guidance on how to troubleshoot common problems encountered during experiments with triazolo[4,3-a]pyrazine-based inhibitors.

Problem 1: High Cellular Toxicity at Low Inhibitor Concentrations
  • Potential Cause: The inhibitor may be affecting an off-target protein that is essential for cell survival.

  • Troubleshooting Steps:

    • Lower the Concentration: Perform a dose-response experiment to determine the minimal effective concentration that inhibits the target without causing excessive toxicity.

    • Use a Different Cell Line: Test the inhibitor in a cell line that does not express the intended target. If toxicity persists, it is likely an off-target effect.

    • Rescue Experiment: If the toxicity is on-target, try to "rescue" the cells by introducing a downstream component of the signaling pathway.

Problem 2: Inconsistent Results Between Experiments
  • Potential Cause: Compound degradation, precipitation, or variability in experimental conditions.

  • Troubleshooting Steps:

    • Compound Stability: Always prepare fresh stock solutions in a suitable solvent like DMSO and store them properly in aliquots at -80°C to avoid freeze-thaw cycles.

    • Solubility Check: After diluting the compound into your aqueous experimental media, visually inspect for any signs of precipitation.

    • Standardize Protocols: Ensure consistency in cell density, passage number, and treatment duration across all experiments.

Problem 3: Observed Phenotype Does Not Match the Known On-Target Function
  • Potential Cause: The observed phenotype is likely driven by one or more off-target effects.

  • Troubleshooting Steps:

    • Validate On-Target Effect: Use a structurally different inhibitor that targets the same primary protein. If the same phenotype is observed, it is more likely to be a genuine on-target effect.

    • Rescue Experiment: Introduce an inhibitor-resistant mutant of the primary target. If the phenotype is reversed, it strongly supports an on-target mechanism.

    • Kinase Profiling: Screen the inhibitor against a broad panel of kinases to identify potential off-target liabilities.

    • Consult the Literature: Review published data for any known off-targets of your specific inhibitor or similar compounds.

Quantitative Data on Inhibitor Selectivity

The following tables summarize the available quantitative data on the selectivity of specific triazolo[4,3-a]pyrazine-based inhibitors.

Table 1: Kinase Inhibitory Activities of Compound 17l [1][2]

Target KinaseIC50 (nM)
c-Met26.00
VEGFR-22600
EGFRwt>10000

Table 2: PARP1 Inhibitory Activities of Selected Triazolo[4,3-a]pyrazine Derivatives [3][4]

CompoundPARP1 IC50 (nM)
17m< 4.1
19a< 4.1
19c< 4.1
19e< 4.1
19i< 4.1
19k< 4.1

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol outlines a general method to assess the selectivity of a triazolo[4,3-a]pyrazine-based inhibitor against a panel of kinases.

Materials:

  • Triazolo[4,3-a]pyrazine-based inhibitor stock solution (e.g., 10 mM in DMSO)

  • Panel of purified recombinant kinases

  • Specific kinase substrates (peptides or proteins)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP or fluorescently labeled ATP analog

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates (for radioactive assays) or fluorescence plate reader

Procedure:

  • Prepare Inhibitor Dilutions: Perform serial dilutions of the inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.

    • Add the diluted inhibitor to the wells. Include a DMSO-only control.

    • Initiate the kinase reaction by adding ATP (and [γ-³³P]ATP if applicable).

  • Incubation: Incubate the plate at the optimal temperature (usually 30°C) for the specified time for each kinase.

  • Detection:

    • For radioactive assays: Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP. Measure the radioactivity using a scintillation counter.

    • For fluorescence-based assays: Measure the fluorescence signal using a plate reader. The signal is typically inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each inhibitor concentration relative to the DMSO control. Determine the IC50 value for each kinase that shows significant inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify direct target engagement within intact cells by measuring changes in the thermal stability of a protein upon ligand binding.

Materials:

  • Cells expressing the target protein

  • Triazolo[4,3-a]pyrazine-based inhibitor

  • Cell lysis buffer

  • Antibodies against the target protein and a loading control

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Treat cultured cells with the inhibitor or vehicle (DMSO) for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities. A protein that is stabilized by the inhibitor will remain in the soluble fraction at higher temperatures compared to the vehicle-treated control.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_cellular Cell-Based Validation invitro_start Start with Triazolo[4,3-a]pyrazine Inhibitor kinase_panel Broad Kinase Panel Screening (IC50) invitro_start->kinase_panel Test Compound selectivity_profile Generate Selectivity Profile kinase_panel->selectivity_profile Quantitative Data cellular_start Select Lead Compound selectivity_profile->cellular_start Informs Selection target_engagement Confirm Target Engagement (e.g., CETSA) cellular_start->target_engagement Validate Binding phenotypic_assay Phenotypic Assays (Proliferation, Apoptosis, etc.) target_engagement->phenotypic_assay Correlate with Function off_target_deconvolution Deconvolute Off-Target Phenotypes phenotypic_assay->off_target_deconvolution If Phenotype is Unexpected

Caption: Workflow for assessing inhibitor selectivity and off-target effects.

troubleshooting_logic start Unexpected Experimental Result check_controls Review Controls (Positive, Negative, Vehicle) start->check_controls controls_ok Controls OK? check_controls->controls_ok troubleshoot_assay Troubleshoot Assay (Reagents, Protocol) controls_ok->troubleshoot_assay No is_phenotype_unexpected Phenotype Unexpected Based on Target? controls_ok->is_phenotype_unexpected Yes on_target_validation Validate On-Target Effect (e.g., Rescue, Orthogonal Inhibitor) is_phenotype_unexpected->on_target_validation No off_target_investigation Investigate Off-Target Effects (e.g., Kinase Profiling, Proteomics) is_phenotype_unexpected->off_target_investigation Yes inconsistent_results Inconsistent Results? on_target_validation->inconsistent_results off_target_investigation->inconsistent_results check_compound Check Compound (Solubility, Stability) inconsistent_results->check_compound Yes

Caption: A logical workflow for troubleshooting unexpected experimental results.

signaling_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream_Signaling Activates Cellular_Response Cellular Response (Proliferation, Survival, Angiogenesis) Downstream_Signaling->Cellular_Response Leads to PARP1 PARP1 (DNA Repair) Inhibitor Triazolo[4,3-a]pyrazine Inhibitor Inhibitor->RTK Inhibits (On-Target) Inhibitor->Downstream_Signaling Off-Target Effects? Inhibitor->PARP1 Inhibits (Potential Target)

Caption: Potential signaling pathways affected by triazolo[4,3-a]pyrazine inhibitors.

References

Technical Support Center: Improving the Selectivity of Triazolo[4,3-a]pyrazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of triazolo[4,3-a]pyrazine kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high selectivity for triazolo[4,3-a]pyrazine-based kinase inhibitors a significant challenge?

A1: The primary challenge stems from the high degree of structural similarity within the ATP-binding site across the human kinome, which comprises over 500 protein kinases.[1] The triazolo[4,3-a]pyrazine scaffold, like many other heterocyclic cores, is designed to interact with this conserved ATP pocket.[2][3] This makes it difficult to inhibit a single target kinase without affecting others, potentially leading to off-target effects and toxicity.[1][4]

Q2: What makes the triazolo[4,3-a]pyrazine scaffold a good starting point for developing selective kinase inhibitors?

A2: The triazolo[4,3-a]pyrazine scaffold is considered a "privileged structure" in medicinal chemistry.[5] Its fused ring system is capable of forming key hydrogen bond interactions with the hinge region of the kinase's ATP-binding site.[2] The structure is also synthetically tractable, allowing for diverse substitutions that can be tailored to exploit unique, less-conserved regions of the target kinase's active site, thereby enhancing selectivity.[6][7]

Q3: What are the primary strategies to improve the selectivity of a triazolo[4,3-a]pyrazine inhibitor?

A3: Key strategies to enhance selectivity include:

  • Structural Modifications: Introducing specific functional groups to the triazolo[4,3-a]pyrazine core can create steric hindrance that prevents binding to off-target kinases or can form unique interactions with non-conserved residues in the target kinase.[1][4]

  • Exploiting the Gatekeeper Residue: The "gatekeeper" residue is a key amino acid at the entrance of a hydrophobic pocket near the ATP-binding site. Its size varies across kinases. Designing inhibitors with bulky substituents that are only accommodated by kinases with smaller gatekeeper residues (e.g., threonine or valine) is a common and effective strategy.[4]

  • Structure-Based Design: Utilizing X-ray crystallography of the inhibitor bound to the target kinase allows for the rational design of modifications that enhance interactions with the target while avoiding interactions with off-targets.[8]

  • Targeting Allosteric Sites: Developing inhibitors that bind to sites other than the highly conserved ATP pocket can lead to much higher selectivity.[1]

Q4: How is the selectivity of a kinase inhibitor measured and quantified?

A4: Selectivity is typically measured by screening the inhibitor against a large panel of kinases (often >400) in biochemical assays.[9][10] The most common method is to first test the compound at a single high concentration to identify potential off-targets.[10] Subsequently, dose-response curves are generated for the primary target and any significant off-targets to determine their respective IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values.[10][11] A compound's selectivity is then expressed as the ratio of its IC50 value for an off-target kinase to its IC50 value for the primary target. A higher ratio indicates greater selectivity.

Troubleshooting Guides

Problem 1: My triazolo[4,3-a]pyrazine inhibitor shows high potency against the target kinase but has significant off-target activity in a broad kinase panel screen.

Possible Cause Suggested Solution
Lack of Specific Interactions Your inhibitor may only be forming general hydrogen bonds and hydrophobic interactions within the highly conserved ATP-binding site.[1] Solution: Use structure-based design or computational modeling to introduce chemical moieties that can interact with unique, non-conserved amino acid residues in your target kinase's active site.[12]
Promiscuous Scaffold The specific substitution pattern on your triazolo[4,3-a]pyrazine core might be inherently non-selective.[1] Solution: Synthesize and test analogs with different substituents. For example, adding a bulky group could create a steric clash that prevents binding to certain off-target kinases.[4]
High Screening Concentration Testing at an overly high concentration can reveal low-affinity, physiologically irrelevant off-target interactions.[1] Solution: Re-screen at a lower concentration (e.g., 10-fold above the IC50 for your primary target) to focus on the most potent interactions. Determine full IC50 curves for any remaining hits to quantify their potency accurately.[10]

Problem 2: My inhibitor is potent and selective in biochemical assays but shows poor or no activity in cell-based assays.

Possible Cause Suggested Solution
Poor Cell Permeability The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.[1] Solution: Assess the compound's physicochemical properties (e.g., logP, polar surface area). Modify the structure to improve permeability, for instance, by masking polar groups.
High Protein Binding The compound may bind extensively to proteins in the cell culture medium, reducing the free concentration available to engage the target.[1] Solution: Measure the fraction of compound bound to plasma proteins. If high, consider structural modifications to reduce non-specific binding.
Metabolic Instability The compound may be rapidly metabolized by cells into an inactive form.[1] Solution: Perform metabolic stability assays using liver microsomes or hepatocytes. If the compound is unstable, identify the metabolic "soft spots" and modify the structure to block metabolism (e.g., by introducing fluorine atoms).
Efflux by Transporters The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).[1] Solution: Conduct an efflux assay using cells that overexpress specific transporters. If efflux is a problem, structural modifications may be needed to create a compound that is not a substrate for these transporters.

Data Presentation

Table 1: Selectivity Profile of Representative Triazolo[4,3-a]pyrazine Kinase Inhibitors

This table summarizes the inhibitory activity (IC50) of selected compounds against their primary targets and key off-targets, illustrating the concept of selectivity.

Compound IDPrimary TargetPrimary Target IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)Selectivity Fold (Off-Target/Primary)Reference
Compound 17l c-Met26.0VEGFR-22,600~100[6][7]
Compound 44 c-Met<1,000 (>90% inhibition at 1µM)VEGFR>10,000>10[13]
Compound 45 c-Met<1,000 (>90% inhibition at 1µM)EGFR>10,000>10[13]
Compound 22i c-Met48.0-Not Disclosed-[14]

Experimental Protocols

Key Experiment: In Vitro Kinase Assay for IC50 Determination

This protocol outlines a general method for determining the IC50 value of a triazolo[4,3-a]pyrazine inhibitor against a purified kinase using a radiometric assay format.[9]

Materials:

  • Purified recombinant target kinase

  • Specific peptide or protein substrate for the kinase

  • Triazolo[4,3-a]pyrazine inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)[9]

  • [γ-³³P]ATP (radiolabeled ATP)

  • ATP solution (unlabeled)

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of the inhibitor in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[9]

  • Reaction Setup: In the wells of a 384-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add a small volume of the diluted inhibitor to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.

  • Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should ideally be close to the Km value of the kinase for ATP to ensure the measured IC50 approximates the Ki.[8][15]

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). Ensure the reaction is within the linear range.

  • Reaction Termination: Stop the reaction by spotting the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]ATP will not.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove all unbound [γ-³³P]ATP.

  • Detection: Dry the plate, add scintillation fluid to each well, and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Subtract the background (no enzyme control) from all values. Plot the remaining radioactivity (as a percentage of the positive control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Visualizations

G cluster_0 Kinase Selectivity Profiling Workflow A Primary Screen: Inhibitor @ high concentration vs. large kinase panel B Hit Identification: Identify kinases inhibited >70% A->B C Secondary Screen: Generate 10-point dose-response curves for hits B->C D IC50 Determination: Calculate IC50 for target and off-targets C->D E Selectivity Assessment: Calculate selectivity ratios D->E F Cellular Assays: Confirm on-target activity and assess off-target effects in cells E->F

Caption: A typical workflow for determining kinase inhibitor selectivity.

G cluster_1 Structure-Activity Relationship (SAR) for Selectivity Core Triazolo[4,3-a]pyrazine Core (Hinge Binding) R1 Initial Compound (R1) - Potent - Non-selective Core->R1 Initial Synthesis R2 Analog 1 (R2) - Exploit unique pocket - Improved Selectivity R1->R2 Rational Design R3 Analog 2 (R3) - Add bulky group - Steric clash with off-targets - High Selectivity R1->R3 Steric Hindrance Strategy R2->R3 Further Optimization

Caption: Improving selectivity through systematic structural modifications.

G cluster_2 Simplified Kinase Signaling Pathway Signal Signal Receptor Receptor Signal->Receptor Kinase1 Kinase A (Target) Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 phosphorylates Substrate Substrate Kinase2->Substrate phosphorylates Response Cellular Response Substrate->Response Inhibitor Triazolopyrazine Inhibitor Inhibitor->Kinase1 inhibits

Caption: Inhibition of a target kinase blocks a downstream signaling cascade.

References

Validation & Comparative

A Comparative Efficacy Analysis: Triazolo[4,3-a]pyrazine Derivatives Versus Foretinib in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the inhibition of receptor tyrosine kinases (RTKs) such as c-Met and VEGFR-2 has emerged as a pivotal strategy. Foretinib, a potent multi-kinase inhibitor, has been a significant player in this field, targeting pathways involved in tumor proliferation, angiogenesis, and metastasis.[1][2] Concurrently, novel compounds, including a series of[3][4][5]triazolo[4,3-a]pyrazine derivatives, have been developed and show promise as dual inhibitors of c-Met and VEGFR-2.[6][7] This guide provides a detailed comparison of the efficacy of these triazolo[4,3-a]pyrazine derivatives with foretinib, supported by in vitro experimental data.

Mechanism of Action: Targeting Key Oncogenic Pathways

Both foretinib and the novel triazolo[4,3-a]pyrazine derivatives exert their anti-tumor effects by inhibiting key signaling pathways crucial for cancer cell survival and proliferation. Foretinib is known to be an orally bioavailable small molecule that selectively inhibits the hepatocyte growth factor (HGF) receptor c-MET and vascular endothelial growth factor receptor 2 (VEGFR2).[1] This dual inhibition disrupts tumor angiogenesis, cell proliferation, and metastasis.[1] The c-Met signaling cascade, upon activation by its ligand HGF, triggers downstream pathways including RAS/MAPK, PI3K/AKT, and STAT, which are central to cell growth and survival.[8] Similarly, the triazolo[4,3-a]pyrazine derivatives have been designed as dual inhibitors of c-Met and VEGFR-2, indicating a convergent mechanism of action.[6][7]

G c-Met and VEGFR-2 Signaling Pathways cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Inhibitors HGF HGF c-Met c-Met HGF->c-Met Binds VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS STAT STAT c-Met->STAT VEGFR-2->PI3K Angiogenesis Angiogenesis VEGFR-2->Angiogenesis AKT AKT PI3K->AKT Survival Survival AKT->Survival MAPK MAPK RAS->MAPK Proliferation Proliferation MAPK->Proliferation STAT->Proliferation Foretinib Foretinib Foretinib->c-Met Foretinib->VEGFR-2 Triazolo[4,3-a]pyrazine Triazolo[4,3-a]pyrazine Triazolo[4,3-a]pyrazine->c-Met Triazolo[4,3-a]pyrazine->VEGFR-2

Caption: c-Met and VEGFR-2 signaling pathways and points of inhibition.

Efficacy Comparison: In Vitro Data

The following tables summarize the in vitro efficacy of representative triazolo[4,3-a]pyrazine derivatives compared to foretinib.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
Compoundc-Met (nM)VEGFR-2 (µM)
Foretinib19.00[6]-
Compound 17l26.00[6][7][9]2.6[6][7][9]
Compound 22i48[10][11]-

Lower IC50 values indicate greater potency. Data for VEGFR-2 inhibition by Foretinib and Compound 22i was not available in the cited sources.

Table 2: In Vitro Anti-proliferative Activity (IC50 in µM)
CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)Hela (Cervical Cancer)
ForetinibSimilar to 17l[6]Similar to 17l[6]Similar to 17l[6]
Compound 17l0.98 ± 0.08[6][7][9]1.05 ± 0.17[6][7][9]1.28 ± 0.25[6][7][9]
Compound 22i0.83 ± 0.07[10]0.15 ± 0.08[10]2.85 ± 0.74[10]

Lower IC50 values indicate greater anti-proliferative activity.

The data indicates that the triazolo[4,3-a]pyrazine derivative, compound 17l, exhibits c-Met inhibitory activity comparable to foretinib.[6] Another derivative, compound 22i, also shows potent c-Met inhibition.[10][11] In terms of anti-proliferative effects, both compound 17l and 22i demonstrate significant activity against various cancer cell lines, with compound 17l's performance being described as similar to that of foretinib.[6][7][9][10]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

c-Met Kinase Inhibition Assay

This assay determines the in vitro potency of a compound in inhibiting c-Met kinase activity.[12]

G c-Met Kinase Inhibition Assay Workflow Start Start PrepareReagents Prepare Reagents: - Recombinant c-Met kinase - Kinase substrate (e.g., Poly(Glu:Tyr)) - ATP - Test compounds (serial dilutions) Start->PrepareReagents Incubate Incubate kinase, substrate, ATP, and test compound in a reaction buffer. PrepareReagents->Incubate StopReaction Stop the reaction. Incubate->StopReaction Quantify Quantify phosphorylated substrate (e.g., using TR-FRET or luminescence). StopReaction->Quantify Analyze Calculate IC50 values. Quantify->Analyze End End Analyze->End

Caption: Workflow for a typical c-Met kinase inhibition assay.

Protocol:

  • Reagent Preparation : Recombinant human c-Met kinase, a specific substrate, and ATP are prepared in a suitable kinase assay buffer.[12] Test compounds are serially diluted to various concentrations.[8]

  • Reaction Incubation : The c-Met kinase is incubated with the substrate and ATP in the presence of different concentrations of the test compound.[12]

  • Detection : The amount of phosphorylated substrate is quantified. Common methods include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luminescence-based assays like ADP-Glo, which measures the amount of ADP produced.[8][13]

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[8]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the anti-proliferative and cytotoxic effects of the compounds on cancer cell lines.[3]

G MTT Cell Viability Assay Workflow Start Start SeedCells Seed cancer cells in a 96-well plate and allow them to adhere. Start->SeedCells TreatCells Treat cells with serial dilutions of the test compounds. SeedCells->TreatCells Incubate Incubate for a specified period (e.g., 72 hours). TreatCells->Incubate AddMTT Add MTT reagent to each well. Incubate->AddMTT IncubateMTT Incubate for 2-4 hours to allow formazan crystal formation. AddMTT->IncubateMTT Solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. IncubateMTT->Solubilize MeasureAbsorbance Measure absorbance at 570-590 nm using a microplate reader. Solubilize->MeasureAbsorbance Analyze Calculate cell viability and IC50 values. MeasureAbsorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density (e.g., 104–105 cells/well) and incubated to allow for attachment.[5][14]

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a period, typically 72 hours.[12]

  • MTT Addition : After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[15]

  • Formazan Formation : Metabolically active cells reduce the yellow MTT to purple formazan crystals during a 2-4 hour incubation.[3][14]

  • Solubilization : A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[14]

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured using a spectrophotometer at a wavelength between 550 and 600 nm. The intensity of the color is proportional to the number of viable cells.[15]

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.

G In Vivo Xenograft Model Workflow Start Start PrepareCells Prepare a suspension of human cancer cells (e.g., 5 x 10^6 cells). Start->PrepareCells ImplantCells Subcutaneously inject the cell suspension into immunocompromised mice. PrepareCells->ImplantCells MonitorTumor Monitor tumor growth until palpable. ImplantCells->MonitorTumor AdministerDrug Administer the test compound or vehicle control to the mice. MonitorTumor->AdministerDrug MeasureTumor Measure tumor volume and body weight regularly. AdministerDrug->MeasureTumor Sacrifice Sacrifice mice at the end of the study. MeasureTumor->Sacrifice AnalyzeTumor Excise and weigh tumors; perform further analysis. Sacrifice->AnalyzeTumor End End AnalyzeTumor->End

Caption: Workflow for an in vivo xenograft study.

Protocol:

  • Cell Implantation : Human cancer cells are subcutaneously injected into immunocompromised mice, such as athymic nude mice.[16] A mixture with Matrigel may be used to improve tumor take and growth.[17]

  • Tumor Growth : The mice are monitored until tumors reach a palpable size.[16]

  • Drug Administration : Once tumors are established, the mice are treated with the test compound (e.g., orally by gavage daily) or a vehicle control.[17]

  • Efficacy Evaluation : Tumor size and body weight are measured regularly (e.g., 2-3 times per week) to assess the drug's efficacy and toxicity.[16] Tumor volume is often calculated using the formula: Volume = (Width2 x Length) / 2.[16]

  • Endpoint Analysis : At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis like western blotting or immunohistochemistry.[17]

Conclusion

The comparative analysis reveals that the novel[3][4][5]triazolo[4,3-a]pyrazine derivatives are potent dual inhibitors of c-Met and VEGFR-2, exhibiting efficacy that is comparable to the established multi-kinase inhibitor, foretinib. The in vitro data demonstrates strong kinase inhibition and anti-proliferative activity against various cancer cell lines. These findings underscore the potential of triazolo[4,3-a]pyrazine derivatives as a promising class of compounds for targeted cancer therapy, warranting further preclinical and clinical investigation.

References

Dual c-Met/VEGFR-2 Inhibition: A Comparative Analysis of Triazolo[4,3-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the simultaneous inhibition of multiple signaling pathways is a cornerstone of developing more effective treatments and overcoming drug resistance. The c-Met and VEGFR-2 receptor tyrosine kinases represent two critical pathways involved in tumor growth, proliferation, angiogenesis, and metastasis. This guide provides a comparative analysis of novel triazolo[4,3-a]pyrazine derivatives as dual inhibitors of c-Met and VEGFR-2, benchmarked against established multi-kinase inhibitors such as Cabozantinib and Foretinib.

The aberrant activation of the c-Met pathway and the overexpression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are implicated in the progression of numerous cancers.[1][2] The strategic dual inhibition of these pathways has the potential to offer a more potent anti-tumor response. Recently, a series of[1][3][4]triazolo[4,3-a]pyrazine derivatives have been designed and synthesized, demonstrating promising inhibitory activities against both c-Met and VEGFR-2 kinases.[2][5][6]

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activities (IC50) of a promising triazolo[4,3-a]pyrazine derivative, compound 17l, and compares it with the well-established dual c-Met/VEGFR-2 inhibitors, Cabozantinib and Foretinib.

Compoundc-Met IC50 (nM)VEGFR-2 IC50 (nM)Reference Compound(s)
Compound 17l 26.02600Foretinib
Cabozantinib (XL184) 1.30.035
Foretinib (GSK1363089) 0.40.9

Data for Compound 17l is sourced from studies on[1][3][4]triazolo[4,3-a]pyrazine derivatives.[6] Data for Cabozantinib and Foretinib is compiled from various preclinical studies.[7][8]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflow used for their validation.

cMet_VEGFR2_Signaling_Pathways cluster_cMet c-Met Pathway cluster_VEGFR2 VEGFR-2 Pathway cluster_inhibitors Inhibitors HGF HGF c-Met c-Met HGF->c-Met P1 Grb2/SOS c-Met->P1 P2 Ras/Raf/MEK/ERK P1->P2 P3 PI3K/Akt/mTOR P1->P3 Proliferation Proliferation P2->Proliferation Invasion Invasion P2->Invasion Survival Survival P3->Survival VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 P4 PLCγ VEGFR-2->P4 P6 Ras/Raf/MEK/ERK VEGFR-2->P6 P5 PKC P4->P5 Angiogenesis Angiogenesis P5->Angiogenesis P6->Angiogenesis Vascular Permeability Vascular Permeability P6->Vascular Permeability Triazolo[4,3-a]pyrazine Triazolo[4,3-a]pyrazine Triazolo[4,3-a]pyrazine->c-Met Triazolo[4,3-a]pyrazine->VEGFR-2 Cabozantinib Cabozantinib Cabozantinib->c-Met Cabozantinib->VEGFR-2 Foretinib Foretinib Foretinib->c-Met Foretinib->VEGFR-2

Caption: Simplified signaling pathways of c-Met and VEGFR-2 and the inhibitory action of the compared compounds.

experimental_workflow Start Start Compound_Synthesis Synthesis of Triazolo[4,3-a]pyrazine Derivatives Start->Compound_Synthesis In_Vitro_Kinase_Assay In Vitro Kinase Assay (c-Met & VEGFR-2) Compound_Synthesis->In_Vitro_Kinase_Assay Cell_Proliferation_Assay Cell Proliferation Assay (e.g., A549, MCF-7, Hela) In_Vitro_Kinase_Assay->Cell_Proliferation_Assay Western_Blot Western Blot Analysis (Phospho-c-Met, Phospho-VEGFR-2, Downstream effectors) Cell_Proliferation_Assay->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis Western_Blot->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay Cell_Cycle_Analysis->Apoptosis_Assay In_Vivo_Xenograft_Model In Vivo Xenograft Tumor Models Apoptosis_Assay->In_Vivo_Xenograft_Model Data_Analysis Data Analysis and SAR Studies In_Vivo_Xenograft_Model->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for the evaluation of novel kinase inhibitors.

Experimental Protocols

A summary of the key experimental methodologies employed in the validation of these inhibitors is provided below.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against c-Met and VEGFR-2 kinases is typically determined using a kinase activity assay. The general protocol involves:

  • Reagents and Materials: Recombinant human c-Met or VEGFR-2 kinase, ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the test compounds.

  • Procedure: The kinase, substrate, and test compound are incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified, often using an ELISA-based method or a fluorescence-based assay.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay

The anti-proliferative effects of the compounds on cancer cell lines are commonly assessed using an MTT or similar viability assay.

  • Cell Lines: A panel of cancer cell lines, such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and Hela (cervical cancer), are used.[2]

  • Procedure: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Detection: A reagent like MTT is added, which is converted to a colored formazan product by viable cells. The absorbance is measured using a microplate reader.

  • Data Analysis: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are determined.

Western Blot Analysis

Western blotting is employed to confirm the inhibition of c-Met and VEGFR-2 phosphorylation and their downstream signaling pathways within the cell.[2]

  • Cell Lysis: Treated cells are lysed to extract total proteins.

  • Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of c-Met, VEGFR-2, and downstream signaling proteins (e.g., Akt, ERK).

  • Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

In Vivo Tumor Xenograft Models

The in vivo anti-tumor efficacy is evaluated using animal models.

  • Animal Model: Immunocompromised mice are subcutaneously injected with human cancer cells to establish tumors.

  • Treatment: Once tumors reach a certain volume, the mice are treated with the test compound or a vehicle control, typically via oral gavage.

  • Efficacy Evaluation: Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess angiogenesis and apoptosis.[3][9]

Conclusion

The novel[1][3][4]triazolo[4,3-a]pyrazine derivatives, exemplified by compound 17l, demonstrate potent inhibitory activity against c-Met and represent a promising new class of dual c-Met/VEGFR-2 inhibitors.[5][6] While their potency against VEGFR-2 in initial screens appears lower than that of established drugs like Cabozantinib and Foretinib, the triazolopyrazine scaffold provides a valuable starting point for further optimization to achieve a more balanced dual inhibitory profile. The comprehensive preclinical evaluation, following the experimental workflows outlined, will be critical in advancing these compounds toward clinical development.

References

Comparative analysis of different synthetic routes fortriazolo[4,3-a]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of several biologically active compounds, including the anti-diabetic drug sitagliptin. The development of efficient and versatile synthetic routes to this ring system is of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of the most common synthetic strategies for the preparation of triazolo[4,3-a]pyrazines, supported by experimental data and detailed protocols.

Overview of Synthetic Strategies

The synthesis of the triazolo[4,3-a]pyrazine core can be broadly categorized into three main approaches:

  • Cyclocondensation of Hydrazinopyrazines: This is a widely employed and classical method that involves the reaction of a pre-formed hydrazinopyrazine with a suitable one-carbon electrophile to construct the fused triazole ring.

  • Synthesis from Halogenated Pyrazines: This strategy utilizes readily available halopyrazines, typically 2-chloropyrazine, as the starting material. The key steps involve nucleophilic substitution with a hydrazine equivalent followed by cyclization.

  • Multi-step Synthesis via Oxadiazole Intermediates: This approach offers an alternative to circumvent the potential instability or handling issues associated with certain precursors. It involves the construction of an oxadiazole ring, which is subsequently transformed into the triazolopyrazine system.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for different synthetic routes to triazolo[4,3-a]pyrazines, allowing for a direct comparison of their efficiency and reaction conditions.

RouteStarting MaterialsKey Reagents & ConditionsProductYield (%)Reference
Cyclocondensation 2-Hydrazinopyrazine, Triethyl orthoformateReflux[1][2][3]Triazolo[4,3-a]pyrazineGood[4]
From Halogenated Pyrazine 2-Chloropyrazine, Hydrazine hydrateEtOH, 85°C, reflux2-HydrazinopyrazineN/A[4]
Via Oxadiazole Intermediate Ethyl trifluoroacetate, Hydrazine hydrate, Chloroacetyl chloride1. CH3CN, 20°C; 2. NaOH, 10°C; 3. POCl3, 80°C; 4. Ethylenediamine, MeOH, -20°C; 5. Conc. HCl, 55°C3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazineGood[5]
One-Pot Synthesis (Analogous) 2-Hydrazinopyridine, Aromatic aldehydesRoom temperature3-Aryl-[1][2][3]triazolo[4,3-a]pyridines86-92[1][2]

N/A: Not explicitly reported in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative analysis.

Protocol 1: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride Salt (VI) via Oxadiazole Intermediate[5]

This multi-step synthesis is a robust method for preparing the key intermediate for various triazolo[4,3-a]pyrazine derivatives.

Step 1: Synthesis of Trifluoroacetohydrazide (II) Ethyl trifluoroacetate (I) is dissolved in acetonitrile and reacted with a 35% (w/v) solution of hydrazine hydrate for 1 hour at 20°C to yield trifluoroacetohydrazide (II).

Step 2: Synthesis of Intermediate (III) Without isolation of II, a 50% (w/v) sodium hydroxide solution and chloroacetyl chloride are added dropwise to the reaction mixture at 10°C over 3 hours.

Step 3: Synthesis of Oxadiazole (IV) The intermediate (III) is dehydrated and cyclized using phosphorus oxychloride (POCl3) in acetonitrile at 80°C for 24 hours to afford the oxadiazole (IV).

Step 4: Synthesis of Intermediate (V) The oxadiazole (IV) undergoes ring-opening and subsequent cyclization by reacting with 3 equivalents of ethylenediamine in methanol at -20°C for 1 hour.

Step 5: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride Salt (VI) Intermediate V (20.2 g, 96 mmol) is suspended in methanol (80 mL) and heated to 55°C. Concentrated hydrochloric acid (37%, 97 mmol) is added dropwise, and the mixture is maintained at 55°C for 1 hour. The solvent is partially evaporated under reduced pressure at 20°C until crystallization occurs, yielding the final product.

Protocol 2: General Procedure for the Synthesis of[1][2][3]triazolo[4,3-a]pyrazine Derivatives via Nucleophilic Substitution and Cyclization[4]

This protocol outlines a common approach starting from a halogenated pyrazine.

Step 1: Synthesis of 2-Hydrazinyl-3-chloropyrazine (10) 2,3-Dichloropyrazine (9) is refluxed with hydrazine hydrate in ethanol at 85°C to yield 2-hydrazinyl-3-chloropyrazine (10) via a nucleophilic substitution reaction.

Step 2: Synthesis of 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine (11) Compound 10 is cyclized by refluxing with triethoxymethane at 80°C to form the triazole ring, yielding the key intermediate 11.

Step 3: Synthesis of Substituted Triazolo[4,3-a]pyrazines (12a-b) The chloro-substituent on intermediate 11 can be displaced by various nucleophiles. For example, reaction with 4-aminophenol or 2-fluoro-4-aminophenol in the presence of potassium tert-butoxide (KTB) and potassium iodide (KI) in tetrahydrofuran (THF) affords the corresponding substituted[1][2][3]triazolo[4,3-a]pyrazine derivatives.

Visualization of a Key Synthetic Pathway

The following diagram illustrates a common synthetic route to the triazolo[4,3-a]pyrazine core, starting from a 2-chloropyrazine.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization start1 2-Chloropyrazine intermediate 2-Hydrazinopyrazine start1->intermediate Nucleophilic Substitution start2 Hydrazine Hydrate start2->intermediate product [1,2,4]Triazolo[4,3-a]pyrazine Core intermediate->product Cyclocondensation cyclizing_agent One-Carbon Electrophile (e.g., Triethyl orthoformate) cyclizing_agent->product

Caption: Synthetic pathway to the triazolo[4,3-a]pyrazine core.

Conclusion

The synthesis of triazolo[4,3-a]pyrazines can be achieved through several effective routes. The choice of a particular method often depends on the availability of starting materials, the desired substitution pattern on the final molecule, and the scale of the synthesis. The classical cyclocondensation of hydrazinopyrazines remains a reliable method. Syntheses starting from readily available chloropyrazines are also common, though they may require careful optimization of reaction conditions. The multi-step approach via oxadiazole intermediates provides a valuable alternative for specific, often trifluoromethylated, analogues. For rapid access to a variety of derivatives, one-pot methodologies, where applicable, offer significant advantages in terms of operational simplicity and efficiency. This comparative guide provides a foundation for researchers to select and adapt the most suitable synthetic strategy for their specific research and development needs.

References

Comparative Analysis of Triazolo[4,3-a]pyrazine Kinase Inhibitors: A Guide to Selectivity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cross-reactivity profiles of kinase inhibitors based on the triazolo[4,3-a]pyrazine scaffold. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes critical biological pathways and experimental workflows.

The triazolo[4,3-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of potent kinase inhibitors targeting diverse members of the kinome, including c-Met, VEGFR-2, JAK1, and PARP1. Understanding the selectivity profile of these inhibitors is paramount for developing safe and efficacious therapeutics, as off-target activities can lead to unforeseen side effects. This guide aims to provide a clear and objective comparison of the performance of representative triazolo[4,3-a]pyrazine-based inhibitors.

Data Presentation: Cross-Reactivity Profiles

The following table summarizes the inhibitory activities of selected triazolo[4,3-a]pyrazine kinase inhibitors against their primary targets and a panel of off-target kinases. The data highlights the selectivity of these compounds and provides a basis for comparing their potential for off-target effects.

Compound IDPrimary Target(s)Primary Target IC50 (nM)Off-Target KinaseOff-Target Kinase IC50 (nM) / % InhibitionReference
Compound 17l c-Met, VEGFR-226 (c-Met), 2600 (VEGFR-2)Not specified in detailNot available in public literature[1][2]
Compound 22i c-Met48Not specified in detailNot available in public literature[3]
A series of 6H-pyrrolo[2,3-e][2][4]triazolo[4,3-a]pyrazines JAK1Varies (optimized for selectivity over JAK2)JAK2Varies (selectivity improved through optimization)
A series of[2][4]triazolo[4,3-a]pyrazine derivatives PARP1< 4.1 (for most potent compounds)Not specified in detailNot available in public literature[5][6]
Related Triazolothiadiazole Compound 21 c-MetKi = 25Panel of 15 kinases (FLT3, GSK3, JAK2, KDR, SRC, SKY, PI3K)Ki > 4000[4]
Panel of 50 kinases<50% inhibition @ 2000 nM[4]

Signaling Pathway Diagrams

To provide context for the therapeutic targeting of these kinases, the following diagrams illustrate their respective signaling pathways.

cMet_VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met HGF->c-Met VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS STAT3 STAT3 c-Met->STAT3 VEGFR-2->PI3K VEGFR-2->RAS PLCg PLCg VEGFR-2->PLCg Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis STAT3->Proliferation

c-Met and VEGFR-2 Signaling Pathways

JAK_STAT_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT Dimer STAT Dimer STAT->STAT Dimer Dimerization DNA DNA STAT Dimer->DNA Nuclear Translocation Gene Transcription Gene Transcription DNA->Gene Transcription

JAK-STAT Signaling Pathway

PARP1_DNA_Repair cluster_nucleus Nucleus DNA Single-Strand Break DNA Single-Strand Break PARP1 PARP1 DNA Single-Strand Break->PARP1 Recruitment & Activation PAR Chain PAR Chain PARP1->PAR Chain Synthesis DNA Repair Proteins DNA Repair Proteins PAR Chain->DNA Repair Proteins Recruitment Repaired DNA Repaired DNA DNA Repair Proteins->Repaired DNA DNA Repair

PARP1 in DNA Damage Repair

Experimental Protocols and Workflows

Accurate and reproducible experimental data are the foundation of reliable cross-reactivity profiling. This section details a standard protocol for an in vitro kinase inhibition assay and illustrates a typical workflow for kinase inhibitor profiling.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines the determination of inhibitor potency (IC50) using the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Triazolo[4,3-a]pyrazine inhibitor (serially diluted)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white opaque assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the triazolo[4,3-a]pyrazine inhibitor in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Assay Plate Setup: Add the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.

  • Kinase Reaction Initiation: Prepare a 2X kinase/substrate solution in the assay buffer. Add this solution to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data to controls (0% inhibition for DMSO and 100% inhibition for a no-enzyme control). Plot the normalized data against the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical workflow for kinase inhibitor profiling and the logical relationship in a structure-activity relationship (SAR) study.

Kinase_Profiling_Workflow Start Start Primary Target Assay Primary Target Assay Start->Primary Target Assay Determine IC50 Determine IC50 Primary Target Assay->Determine IC50 Selectivity Panel Screening Selectivity Panel Screening Determine IC50->Selectivity Panel Screening Potent Inhibitor Analyze Cross-Reactivity Analyze Cross-Reactivity Selectivity Panel Screening->Analyze Cross-Reactivity Cellular Assays Cellular Assays Analyze Cross-Reactivity->Cellular Assays Assess On- and Off-Target Effects Assess On- and Off-Target Effects Cellular Assays->Assess On- and Off-Target Effects Lead Optimization Lead Optimization Assess On- and Off-Target Effects->Lead Optimization

Kinase Inhibitor Profiling Workflow

SAR_Logic cluster_sar Structure-Activity Relationship (SAR) Scaffold Triazolo[4,3-a]pyrazine Core Modification Modify R-group Scaffold->Modification Synthesis Synthesize Analogs Modification->Synthesis Assay Measure IC50 Synthesis->Assay Analysis Improved Potency? Assay->Analysis Analysis->Modification No Conclusion Identify Key Structural Features Analysis->Conclusion Yes

Structure-Activity Relationship Logic

References

Validating the Mechanism of Action of Antimalarial Triazolo[4,3-a]pyrazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of antimalarial triazolo[4,3-a]pyrazine analogs, a promising class of compounds in the fight against malaria. We delve into their mechanism of action, present supporting experimental data, and compare their efficacy against other alternatives.

Mechanism of Action: Targeting the Malaria Parasite's Sodium Pump

The primary mechanism of action for triazolo[4,3-a]pyrazine analogs is the inhibition of the Plasmodium falciparum P-type ATPase 4 (PfATP4).[1][2][3] This protein functions as a crucial sodium/hydrogen ion pump on the parasite's plasma membrane, responsible for maintaining low intracellular sodium ion concentrations by expelling Na+ in exchange for H+.[1][3]

Inhibition of PfATP4 by triazolo[4,3-a]pyrazine analogs leads to a disruption of this vital ion homeostasis. The consequences for the parasite are severe:

  • Accumulation of Intracellular Sodium: The parasite's ability to expel sodium ions is compromised, leading to a toxic buildup within the cell.[1]

  • Cytosolic Alkalinization: The coupled influx of protons is hindered, resulting in an increase in the parasite's internal pH.[1]

  • Cellular Swelling and Death: The osmotic imbalance caused by the ion dysregulation leads to parasite swelling and ultimately, cell death.[1]

This distinct mechanism of action is a significant advantage, as it differs from those of many current antimalarial drugs, suggesting a lower likelihood of cross-resistance.

dot

cluster_0 Plasmodium falciparum Parasite cluster_1 Drug Action PfATP4 PfATP4 (Na+/H+ pump) Na_out Na+ Efflux PfATP4->Na_out Na_in High Intracellular Na+ Concentration Swell Parasite Swelling Na_in->Swell pH_up Cytosolic Alkalinization pH_up->Swell Death Parasite Death Swell->Death H_in H+ Influx H_in->PfATP4 Drug Triazolo[4,3-a]pyrazine Analogs Drug->PfATP4 Inhibition

Caption: Mechanism of action of triazolo[4,3-a]pyrazine analogs.

Comparative Performance Data

The following tables summarize the in vitro activity of various triazolo[4,3-a]pyrazine analogs against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum, as well as their cytotoxicity against the human embryonic kidney cell line (HEK293).

Table 1: In Vitro Antimalarial Activity of Triazolo[4,3-a]pyrazine Analogs

Compound IDP. falciparum 3D7 IC50 (µM)P. falciparum Dd2 IC50 (µM)Reference
Analog 1 0.3Data not available[4][5]
Analog 2 >20Data not available[4][5]
Analog 3 1.7Data not available[4]
OSM-S-218 Data not availableData not available[1]
OSM-S-272 Data not availableData not available[1]
Various Analogs 0.2 to >800.2 to >80[3]
Tertiary Alkylamine Analogs 9.90 to 23.30Data not available[2]

Table 2: Cytotoxicity of Triazolo[4,3-a]pyrazine Analogs

Compound IDCell LineIC50 (µM)Reference
Various Analogs HEK293>80[4][5]
Various Analogs HEK293>80[3]
Tertiary Alkylamine Analogs (10-12) HEK293>80[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

In Vitro Antimalarial Activity Assay

This protocol outlines the general procedure for determining the 50% inhibitory concentration (IC50) of compounds against P. falciparum.

dot

cluster_workflow In Vitro Antimalarial Assay Workflow start Start culture Culture P. falciparum (3D7 and Dd2 strains) start->culture sync Synchronize Parasite Cultures (e.g., Sorbitol) culture->sync prep_plates Prepare 96-well plates with serially diluted compounds sync->prep_plates add_parasites Add synchronized parasites to plates prep_plates->add_parasites incubate Incubate for 48-72 hours add_parasites->incubate assess Assess parasite growth (e.g., Giemsa staining, radioisotope incorporation) incubate->assess calc Calculate IC50 values assess->calc end End calc->end

Caption: Workflow for in vitro antimalarial activity assay.

  • Parasite Culture: P. falciparum strains (e.g., 3D7 and Dd2) are maintained in continuous in vitro culture in human erythrocytes (O+ blood type) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium is RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum or Albumax.

  • Synchronization: Parasite cultures are synchronized to the ring stage, typically using 5% D-sorbitol treatment.

  • Compound Preparation: Test compounds are serially diluted in culture medium in 96-well microtiter plates.

  • Infection and Incubation: Synchronized ring-stage parasites are added to the wells at a defined parasitemia and hematocrit. The plates are then incubated for 48 to 72 hours under the same conditions as the parasite culture.

  • Growth Assessment: Parasite growth inhibition is determined by various methods:

    • Microscopy: Giemsa-stained thin blood smears are prepared from each well, and the number of parasites per 1,000 erythrocytes is counted.

    • Radioisotope Incorporation: [3H]-hypoxanthine is added to the cultures, and its incorporation into parasite nucleic acids is measured as an indicator of parasite viability.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits parasite growth by 50% compared to a drug-free control, is calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (HEK293 Cells)

This protocol describes a common method for assessing the cytotoxicity of compounds against a human cell line.

dot

cluster_workflow Cytotoxicity Assay Workflow start Start culture Culture HEK293 cells start->culture seed Seed cells into 96-well plates culture->seed add_compounds Add serially diluted compounds to wells seed->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate assess Assess cell viability (e.g., MTT, Resazurin assay) incubate->assess calc Calculate IC50 values assess->calc end End calc->end

Caption: Workflow for a standard cytotoxicity assay.

  • Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 to 72 hours.

  • Viability Assessment: Cell viability is measured using a variety of assays, such as:

    • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active metabolism convert the MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured.

    • Resazurin Assay: Resazurin is a blue, non-fluorescent dye that is reduced to the pink, highly fluorescent resorufin by metabolically active cells. Fluorescence is measured to determine cell viability.

  • Data Analysis: The IC50 value, the concentration of the compound that reduces cell viability by 50% compared to the vehicle control, is determined by plotting the percentage of cell viability against the log of the compound concentration.

PfATP4 Functional Assays

To validate the inhibition of PfATP4, fluorescence-based assays are employed to measure changes in intracellular sodium concentration ([Na+]) and pH in P. falciparum trophozoites.

  • Parasite Preparation: Late-stage trophozoites are isolated from their host erythrocytes.

  • Fluorescent Dye Loading: Parasites are loaded with ion-sensitive fluorescent dyes, such as SBFI (for Na+) and BCECF (for pH).

  • Compound Treatment: The dye-loaded parasites are then exposed to the triazolo[4,3-a]pyrazine analogs.

  • Fluorescence Measurement: Changes in the fluorescence of the dyes are monitored over time using a fluorescence plate reader. An increase in SBFI fluorescence indicates an increase in intracellular [Na+], while a change in the BCECF fluorescence ratio indicates a change in intracellular pH.

  • Data Analysis: The rate and extent of the fluorescence change are used to quantify the inhibitory effect of the compounds on PfATP4 function.

Comparison with Other Antimalarials

While direct, side-by-side comparative studies in the published literature are limited, the unique mechanism of action of triazolo[4,3-a]pyrazine analogs sets them apart from many established antimalarial drugs.

  • Chloroquine: Acts by interfering with the detoxification of heme in the parasite's digestive vacuole. Resistance to chloroquine is widespread.

  • Artemisinin and its derivatives: Are thought to generate reactive oxygen species that damage parasite proteins. The emergence of artemisinin resistance is a major global health concern.

The novel target of the triazolo[4,3-a]pyrazine series offers a critical advantage in overcoming existing drug resistance mechanisms. The promising in vitro potency and low cytotoxicity of these compounds underscore their potential as next-generation antimalarial drugs. Further research, including in vivo efficacy studies and direct comparative trials, will be crucial in fully elucidating their clinical potential.

References

Structure-Activity Relationship of Triazolo[4,3-a]pyrazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel triazolo[4,3-a]pyrazine derivatives, focusing on their development as both antibacterial agents and kinase inhibitors for cancer therapy. The information presented is targeted towards researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, experimental protocols, and visual representations of key biological pathways and experimental workflows.

Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives

Recent studies have explored the potential of triazolo[4,3-a]pyrazine derivatives as a new class of antibacterial agents. A series of novel compounds were synthesized and evaluated for their in vitro activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1][2]

The antibacterial efficacy of the synthesized derivatives was determined by their minimum inhibitory concentration (MIC) values. The results are summarized in the table below, with ampicillin used as a reference compound.

CompoundR GroupMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coli
2a 4-fluorobenzyl128128
2b 4-chlorobenzyl6432
2c 4-bromobenzyl6432
2d 4-methylbenzyl12864
2e 2,4-dichlorobenzyl3216
Ampicillin -1616

Data sourced from a study on novel triazolo[4,3-a]pyrazine derivatives as antibacterial agents.[1]

Key SAR Insights for Antibacterial Activity:

  • The presence of a halogen atom on the benzyl moiety generally enhances antibacterial activity.

  • Dihalogen substitution, as seen in compound 2e , leads to the most potent activity against both bacterial strains, comparable to the standard drug ampicillin.[1]

  • The nature and position of the substituent on the benzyl ring play a crucial role in determining the antibacterial potency.

The in vitro antibacterial activity of the synthesized compounds was assessed using the microbroth dilution method.

experimental_workflow_antibacterial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Prep Prepare serial dilutions of test compounds Inoculation Inoculate microplate wells with bacteria and compounds Compound Prep->Inoculation Bacterial Prep Prepare standardized bacterial suspension Bacterial Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Visually inspect for bacterial growth (turbidity) Incubation->Observation MIC Determination Determine the lowest concentration that inhibits visible growth (MIC) Observation->MIC Determination

Experimental Workflow for Antibacterial Susceptibility Testing.

Triazolo[4,3-a]pyrazine Derivatives as Kinase Inhibitors

The triazolo[4,3-a]pyrazine core has also been successfully utilized to develop potent inhibitors of key kinases involved in cancer progression, such as c-Met and VEGFR-2.[3][4][5] These kinases are crucial components of signaling pathways that drive tumor growth, angiogenesis, and metastasis.

A series of[1][3][5]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their inhibitory activity against c-Met and VEGFR-2 kinases, as well as their antiproliferative effects on various cancer cell lines.

Compoundc-Met IC50 (μM)VEGFR-2 IC50 (μM)A549 IC50 (μM)MCF-7 IC50 (μM)HeLa IC50 (μM)
17l 0.0262.60.981.051.28
Foretinib 0.0140.0160.850.921.15

Data represents the most promising compound from a study on dual c-Met/VEGFR-2 inhibitors, compared to the lead compound foretinib.[3][4][5]

Key SAR Insights for Kinase Inhibition:

  • The introduction of the triazolo[4,3-a]pyrazine core was identified as an active pharmacophore that can enhance the antitumor effect of the target compounds.[3][5]

  • Compound 17l demonstrated excellent inhibitory activity against c-Met kinase and potent antiproliferative activity against A549, MCF-7, and HeLa cancer cell lines.[3][4][5]

  • Molecular docking studies suggest that these derivatives bind to the ATP-binding pocket of the kinases, similar to foretinib.[3][4]

The targeted signaling pathways play a critical role in cancer cell proliferation and angiogenesis. Inhibition of c-Met and VEGFR-2 can disrupt these downstream cellular processes.

signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response c-Met c-Met Receptor PI3K/Akt PI3K/Akt Pathway c-Met->PI3K/Akt RAS/MAPK RAS/MAPK Pathway c-Met->RAS/MAPK VEGFR-2 VEGFR-2 Receptor VEGFR-2->PI3K/Akt PLCγ PLCγ Pathway VEGFR-2->PLCγ Survival Survival PI3K/Akt->Survival Metastasis Metastasis PI3K/Akt->Metastasis Proliferation Proliferation RAS/MAPK->Proliferation Angiogenesis Angiogenesis PLCγ->Angiogenesis Triazolo[4,3-a]pyrazine\nDerivatives Triazolo[4,3-a]pyrazine Derivatives Triazolo[4,3-a]pyrazine\nDerivatives->c-Met inhibit Triazolo[4,3-a]pyrazine\nDerivatives->VEGFR-2 inhibit

Targeted c-Met and VEGFR-2 Signaling Pathways.

The inhibitory activity of the compounds against c-Met and VEGFR-2 was determined using an in vitro kinase assay.

experimental_workflow_kinase cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Prep Prepare serial dilutions of test compounds Reaction Incubate compounds with kinase, substrate, and ATP Compound Prep->Reaction Reagent Prep Prepare kinase, substrate, and ATP solution Reagent Prep->Reaction Detection Measure kinase activity (e.g., phosphorylation) Reaction->Detection Data Processing Calculate percentage of inhibition Detection->Data Processing IC50 Determination Determine the concentration for 50% inhibition (IC50) Data Processing->IC50 Determination

Workflow for In Vitro Kinase Inhibition Assay.

References

A Comparative Analysis of the Antibacterial Efficacy of Triazolo[4,3-a]pyrazines and Ampicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the antibacterial activity of a novel triazolo[4,3-a]pyrazine derivative, compound 2e, and the widely used antibiotic, ampicillin. The data presented is based on a 2023 study by Lyu et al., which highlights the potential of this new class of compounds in combating bacterial infections. This document is intended for researchers, scientists, and professionals in the field of drug development.

Performance Benchmark: Triazolo[4,3-a]pyrazine vs. Ampicillin

The antibacterial efficacy of triazolo[4,3-a]pyrazine compound 2e and ampicillin was evaluated against two common bacterial strains: the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. The minimum inhibitory concentration (MIC), which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined for both compounds.

The results, as summarized in the table below, indicate that compound 2e exhibits antibacterial activity comparable to that of ampicillin.[1][2][3][4] Notably, compound 2e demonstrated superior or equivalent activity against both bacterial strains, underscoring its potential as a promising new antibacterial agent.[1][2][3][4]

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
Triazolo[4,3-a]pyrazine (Compound 2e) Staphylococcus aureus32
Escherichia coli16
Ampicillin (Positive Control) Staphylococcus aureus32
Escherichia coli8

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) for the triazolo[4,3-a]pyrazine derivatives and ampicillin was performed using the broth microdilution method.[1][2][3][4] This standard and widely accepted technique allows for the quantitative assessment of the potency of an antimicrobial agent against a specific microorganism.

Broth Microdilution MIC Assay Protocol

  • Preparation of Reagents and Media:

    • A suitable broth medium, such as Mueller-Hinton Broth (MHB), is prepared and sterilized.

    • Stock solutions of the test compounds (triazolo[4,3-a]pyrazines and ampicillin) are prepared in an appropriate solvent and sterilized, typically by filtration.

  • Preparation of Bacterial Inoculum:

    • The test bacteria (S. aureus and E. coli) are cultured on an appropriate agar medium to obtain isolated colonies.

    • A few colonies are then used to inoculate a fresh broth medium. The culture is incubated until it reaches a specific turbidity, corresponding to a standardized bacterial concentration (e.g., 0.5 McFarland standard).

    • The standardized bacterial suspension is then diluted to the final required concentration for the assay.

  • Serial Dilution in Microtiter Plate:

    • A 96-well microtiter plate is used for the assay.

    • A serial two-fold dilution of each test compound is prepared directly in the wells of the microtiter plate using the broth medium. This creates a gradient of decreasing concentrations of the antimicrobial agent.

  • Inoculation of the Microtiter Plate:

    • A standardized volume of the diluted bacterial suspension is added to each well containing the serially diluted compounds.

    • Control wells are included: a growth control (containing only broth and bacteria) and a sterility control (containing only broth).

  • Incubation:

    • The inoculated microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC:

    • After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.

    • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Visualizing the Experimental and Mechanistic Pathways

To further elucidate the experimental process and the proposed mechanism of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Broth Microdilution MIC Assay prep_media Prepare Sterile Broth Media and Compound Stock Solutions prep_inoculum Prepare and Standardize Bacterial Inoculum prep_media->prep_inoculum serial_dilution Perform Serial Dilutions of Compounds in 96-Well Plate prep_inoculum->serial_dilution inoculation Inoculate Wells with Standardized Bacterial Suspension serial_dilution->inoculation incubation Incubate the Plate at 37°C for 18-24h inoculation->incubation read_mic Visually Determine the Minimum Inhibitory Concentration (MIC) incubation->read_mic

Caption: Workflow of the Broth Microdilution MIC Assay.

G cluster_mechanism Proposed Antibacterial Mechanism of Triazolo[4,3-a]pyrazines cluster_targets Bacterial Cellular Targets cluster_effects Inhibitory Effects compound Triazolo[4,3-a]pyrazine membrane Bacterial Cell Membrane compound->membrane dna_gyrase DNA Gyrase compound->dna_gyrase topoisomerase_iv Topoisomerase IV compound->topoisomerase_iv membrane_disruption Membrane Disruption membrane->membrane_disruption dna_replication_inhibition Inhibition of DNA Replication and Repair dna_gyrase->dna_replication_inhibition topoisomerase_iv->dna_replication_inhibition bacterial_death Bacterial Cell Death membrane_disruption->bacterial_death dna_replication_inhibition->bacterial_death

Caption: Proposed Mechanism of Antibacterial Action.

The promising in vitro activity of triazolo[4,3-a]pyrazine derivatives, particularly compound 2e, against both Gram-positive and Gram-negative bacteria warrants further investigation. Future studies should focus on elucidating the precise mechanism of action, evaluating the in vivo efficacy and safety profile, and exploring the structure-activity relationship to optimize the antibacterial potency of this novel class of compounds. The findings presented in this guide suggest that triazolo[4,3-a]pyrazines represent a valuable scaffold for the development of new and effective antibacterial agents.

References

Safety Operating Guide

Navigating the Disposal ofTriazolo[4,3-a]pyrazine-3-carboxylic Acid: A Comprehensive Guide

Navigating the Disposal of[1][2][3]Triazolo[4,3-a]pyrazine-3-carboxylic Acid: A Comprehensive Guide

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of[1][2][3]Triazolo[4,3-a]pyrazine-3-carboxylic acid, a nitrogen-containing heterocyclic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated, treating it as a hazardous substance. The following procedures are based on general guidelines for laboratory chemical waste and information from SDSs of structurally similar compounds.[1][2][3][4][5]

Core Principles of Chemical Waste Management

The foundational principles for managing laboratory chemical waste involve a hierarchy of practices designed to ensure safety and minimize environmental impact. These include:

  • Waste Minimization: The primary goal is to reduce the volume of chemical waste generated.[2] This can be achieved by ordering the smallest necessary quantities of chemicals, maintaining a chemical inventory to avoid duplicate orders, and reducing the scale of experiments whenever feasible.[2]

  • Segregation: Incompatible chemicals must be kept separate to prevent dangerous reactions.[3][5] For instance, acids should not be mixed with bases, and oxidizers should be stored separately from flammable materials.[3]

  • Proper Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the date accumulation began.[2][3] These containers should be kept closed except when adding waste and stored in a designated, isolated area with secondary containment.[2][4]

Disposal Protocol for[1][2][3]Triazolo[4,3-a]pyrazine-3-carboxylic acid

The following table summarizes the essential information for the disposal of[1][2][3]Triazolo[4,3-a]pyrazine-3-carboxylic acid, which should be treated as a hazardous solid waste.

ParameterGuideline
Waste Classification Hazardous Solid Waste
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat. A dust respirator should be used if generating dust.[6]
Spill Management In case of a spill, avoid breathing dust.[6] Use dry clean-up procedures to collect the material.[6] Place the spilled material and any contaminated absorbent into a sealed, labeled container for disposal.[4][6] Wash the area with large amounts of water.[6]
Waste Container A clean, dry, and properly labeled container compatible with solid chemical waste.[5] The container must be kept securely closed.[2][5]
Disposal Method Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[6][7] Do not dispose of down the drain or in regular trash.

Detailed Experimental Protocol for Disposal

This protocol outlines the step-by-step procedure for the collection and disposal of waste[1][2][3]Triazolo[4,3-a]pyrazine-3-carboxylic acid.

Objective: To safely collect and prepare solid[1][2][3]Triazolo[4,3-a]pyrazine-3-carboxylic acid waste for disposal by a certified hazardous waste management service.

Materials:

  • Waste[1][2][3]Triazolo[4,3-a]pyrazine-3-carboxylic acid

  • Designated hazardous solid waste container

  • "Hazardous Waste" label

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat, dust respirator (if applicable)

  • Chemical fume hood

Procedure:

  • Don appropriate PPE. This includes a lab coat, chemical-resistant gloves, and safety goggles. If there is a risk of generating dust, a NIOSH-approved respirator should be worn.[6]

  • Perform all waste handling within a chemical fume hood to minimize the risk of inhalation.[3]

  • Obtain a designated hazardous waste container for solid chemical waste. Ensure the container is clean, dry, and in good condition.[4][5]

  • Affix a "Hazardous Waste" label to the container. [3] Fill in all required information, including the full chemical name: "[1][2][3]Triazolo[4,3-a]pyrazine-3-carboxylic acid" (no abbreviations), and the date you begin accumulating the waste.[3]

  • Carefully transfer the waste solid into the labeled container. Avoid creating dust.[6]

  • Securely close the container lid. The container must be kept closed at all times unless waste is being added.[2][4]

  • Store the waste container in a designated Satellite Accumulation Area. This area should be at or near the point of generation and away from incompatible materials.[2] Secondary containment is recommended.[4]

  • Arrange for pickup. Contact your institution's Environmental Health and Safety (EHRS) department or a certified hazardous waste disposal company for collection of the waste container.[2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of[1][2][3]Triazolo[4,3-a]pyrazine-3-carboxylic acid.

Figure 1. Disposal WorkflowAIdentify Waste:[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acidBConsult Safety Data Sheet (SDS)A->BCSDS Available?B->CDFollow SDS Disposal InstructionsC->DYesETreat as Hazardous Waste(Conservative Approach)C->ENoFWear Appropriate PPEE->FGHandle in Fume HoodF->GHUse Labeled HazardousWaste ContainerG->HIStore in SatelliteAccumulation AreaH->IJContact EHRS for PickupI->J

Caption: Disposal workflow for[1][2][3]Triazolo[4,3-a]pyrazine-3-carboxylic acid.

This comprehensive approach ensures that the disposal of[1][2][3]Triazolo[4,3-a]pyrazine-3-carboxylic acid is handled in a manner that prioritizes the safety of laboratory personnel and the protection of the environment. Always consult your institution's specific waste management policies and procedures.[1]

Personal protective equipment for handling [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid

Essential Safety and Handling Guide for[1][2][3]Triazolo[4,3-a]pyrazine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of[1][2][3]Triazolo[4,3-a]pyrazine-3-carboxylic acid. The following procedures are based on the known hazards of structurally similar compounds and general laboratory safety principles.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard CategoryPotential HazardRecommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation.[4][5]Lab Coat: A chemical-resistant lab coat must be worn and kept fully buttoned. Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for any defects before use and replace them immediately if contaminated.[6] Footwear: Fully enclosed shoes are mandatory.
Eye Contact Causes serious eye irritation.[4][5]Safety Glasses/Goggles: Wear safety glasses with side shields or chemical splash goggles. Face Shield: A face shield worn over safety glasses is recommended when there is a significant risk of splashing or dust generation.
Inhalation May cause respiratory irritation.[4][5]Ventilation: Handle the solid compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[3] Respiratory Protection: If engineering controls are not sufficient to maintain low dust levels, a NIOSH-approved respirator should be worn.
Ingestion Harmful if swallowed.[3][5]Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[1][2]

Emergency First-Aid Procedures

In the event of exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Procedure
Skin Contact Remove all contaminated clothing immediately. Rinse the affected skin with plenty of water.[2] Seek medical attention if irritation develops or persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek medical attention.[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

Experimental Protocol: Safe Handling and Weighing

Adherence to this protocol is critical to minimize exposure and ensure a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of[1][2][3]Triazolo[4,3-a]pyrazine-3-carboxylic acid should occur in a designated area, such as a chemical fume hood.
  • Ventilation Check: Before starting work, ensure the chemical fume hood is functioning correctly.
  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and labeled waste containers, before handling the chemical.

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as detailed in the table above, ensuring a proper fit.

3. Handling the Compound:

  • Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any potential dust.
  • Transfer: Use a spatula for transferring the solid. Avoid actions that could generate dust, such as pouring from a height or vigorous scraping.
  • In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.
  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal is a critical aspect of the chemical's lifecycle.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.
  • Unused Compound: Dispose of any unused compound as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
  • Contaminated Solutions: Solutions containing the compound should be collected in a labeled hazardous waste container for liquid chemical waste.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "[1][2][3]Triazolo[4,3-a]pyrazine-3-carboxylic acid".

3. Storage and Disposal:

  • Store waste containers in a designated, secure area away from incompatible materials.
  • Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Safe Handling Workflow

Safe Handling Workflow for [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acidprepPreparation & Engineering ControlsppeDon PPEprep->ppeEnsure safety measures are in placehandleHandling & Weighingppe->handleReady for handlingpost_handlePost-Handling Procedureshandle->post_handleAfter handling is completedisposalWaste Disposalpost_handle->disposalProperly dispose of all waste

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.